Azepan-2-ylmethanamine
Description
BenchChem offers high-quality Azepan-2-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-2-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
azepan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-6-7-4-2-1-3-5-9-7/h7,9H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSYMWLANYRIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of Chiral Azepan-2-ylmethanamine
Foreword: The Significance of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the principle of chirality is of paramount importance. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological profile. Many drugs are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities.[1][2] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[3] This understanding has propelled the shift from marketing racemic mixtures to developing single-enantiomer drugs, necessitating rigorous structural analysis to ensure enantiomeric purity and confirm absolute configuration.[4][5]
This guide provides a comprehensive technical overview of the methodologies employed in the structural analysis of chiral azepan-2-ylmethanamine, a key building block in the synthesis of various pharmaceutical agents. We will delve into the intricacies of spectroscopic and crystallographic techniques, offering not just procedural steps but also the underlying scientific rationale to empower researchers, scientists, and drug development professionals in their pursuit of safer and more effective medicines.
The Azepane Scaffold: A Privileged Structure with Conformational Complexity
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a recurring motif in a multitude of bioactive compounds.[6] Its structural flexibility, a consequence of the larger ring size compared to more common five- and six-membered rings, presents both a synthetic challenge and a unique opportunity for molecular design.[6][7] The synthesis of azepane derivatives often involves ring-closing or ring-expansion strategies, each with its own set of thermodynamic and kinetic hurdles.[7] This inherent conformational adaptability allows azepane-containing molecules to explore a wider conformational space, potentially leading to optimal interactions with biological targets.[6] However, this flexibility also complicates structural elucidation, as the molecule may exist as a mixture of conformers in solution.[8][9] Understanding and controlling the conformation of the azepane ring is therefore a critical aspect of its structural analysis.
Foundational Structural Elucidation: A Multi-technique Approach
The initial characterization of azepan-2-ylmethanamine relies on a synergistic combination of spectroscopic techniques to piece together its molecular framework.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.[10]
Experimental Protocol: Foundational NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the chiral azepan-2-ylmethanamine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is dictated by the sample's solubility.[10]
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[10]
-
Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm for organic molecules).[10]
-
Utilize a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
-
¹³C NMR Spectroscopy:
-
2D NMR (COSY and HSQC):
-
Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks, revealing which protons are adjacent to one another.
-
Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon atom.
-
Data Interpretation: The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the fundamental structure of azepan-2-ylmethanamine. The flexible nature of the azepane ring may lead to complex multiplets in the ¹H NMR spectrum due to multiple, slowly interconverting conformations.[8]
Logical Workflow for Foundational Structural Elucidation
Caption: Foundational spectroscopic workflow for structural elucidation.
Determination of Enantiomeric Purity and Absolute Configuration
Once the basic structure is confirmed, the critical next step is to analyze the stereochemistry of the chiral center. This involves determining the enantiomeric excess (ee) and assigning the absolute configuration (R or S).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[13] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP).[14]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for the separation of chiral amines.[14][15]
-
Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal separation.
-
Sample Preparation: Prepare a dilute solution of the azepan-2-ylmethanamine sample in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will elute at different retention times, allowing for their quantification by integrating the peak areas.
-
Enantiomeric Excess (ee) Calculation: The ee is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.
Causality in Method Development: The choice of CSP and mobile phase is not arbitrary. It is based on creating a transient diastereomeric complex between the analyte enantiomers and the chiral selector of the stationary phase. The difference in the stability of these complexes dictates the separation.[16]
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy can also be a powerful tool for determining enantiomeric purity through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[17][18]
-
Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA (e.g., Mosher's acid chloride) to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomers.[19][20]
-
Chiral Solvating Agents (CSAs): The chiral amine forms transient diastereomeric complexes with a CSA in solution. This can lead to the resolution of signals for the two enantiomers in the NMR spectrum.[17]
¹⁹F NMR for Enhanced Resolution: The use of fluorine-containing CDAs or CSAs can be particularly advantageous. The wide chemical shift range and high sensitivity of ¹⁹F NMR often provide baseline resolution of the diastereomeric signals, facilitating accurate quantification.[17]
Circular Dichroism (CD) Spectroscopy: Assigning Absolute Configuration
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration.[21]
Experimental Protocol: CD Spectroscopy for Absolute Configuration
-
Sample Preparation: Prepare a solution of the enantiomerically pure azepan-2-ylmethanamine in a suitable solvent that is transparent in the desired UV region.
-
Data Acquisition: Record the CD spectrum over a range of wavelengths where the molecule has electronic transitions.
-
Data Analysis: The sign of the Cotton effects (positive or negative peaks) in the CD spectrum can be related to the absolute configuration of the chiral center. This is often done by comparing the experimental spectrum to theoretically calculated spectra or by applying empirical rules for related structures.[22]
Advanced Application: Supramolecular CD Methods Recent advancements involve the use of supramolecular assemblies to enhance the CD signal of chiral amines.[23][24] By mixing the chiral amine with other components, a chiral host-guest complex is formed that produces a distinct and often more intense CD signal, facilitating the determination of both enantiomeric excess and absolute configuration.[21][25]
Decision Tree for Chiral Analysis
Caption: Decision-making process for chiral analysis techniques.
Definitive Structure Determination: X-ray Crystallography
For an unambiguous determination of both the relative and absolute configuration of chiral azepan-2-ylmethanamine, single-crystal X-ray crystallography is the gold standard.[26] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[27]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: The primary challenge is often growing a single crystal of suitable quality. This may require derivatization of the amine to a salt (e.g., with a chiral acid) or another crystalline solid.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[27]
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.[26]
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined through anomalous dispersion effects, typically by including a heavy atom in the crystal structure or using specific wavelengths of X-rays.
Self-Validating Nature of Crystallography: A successfully refined crystal structure is inherently self-validating. The quality of the final model is assessed by various statistical parameters (e.g., R-factor) that indicate the agreement between the calculated and observed diffraction data.
Conformational Analysis of the Azepane Ring
As previously mentioned, the seven-membered azepane ring is conformationally flexible.[6] A comprehensive structural analysis should therefore include an investigation of its preferred conformation(s).
Techniques for Conformational Analysis:
-
Variable-Temperature NMR (VT-NMR): By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion. At low temperatures, the interconversion between different conformers may be slowed down, allowing for their individual observation and characterization.
-
Nuclear Overhauser Effect (NOE) NMR: NOE experiments (e.g., NOESY or ROESY) provide information about the spatial proximity of protons. This data can be used to deduce the three-dimensional structure and preferred conformation of the molecule in solution.
-
Computational Modeling: Quantum mechanical calculations (e.g., Density Functional Theory - DFT) can be used to calculate the relative energies of different possible conformations of the azepane ring, predicting the most stable conformers.[8]
The combination of experimental NMR data and computational modeling provides a powerful approach to understanding the conformational landscape of chiral azepan-2-ylmethanamine.[8]
Summary of Analytical Techniques and Their Applications
| Technique | Primary Application | Information Obtained | Key Considerations |
| ¹H and ¹³C NMR | Foundational Structure Elucidation | Connectivity, chemical environment of atoms | Solvent choice, field strength for resolution[10] |
| 2D NMR (COSY, HSQC) | Detailed Connectivity Mapping | H-H and C-H correlations | Time-intensive, requires higher concentration |
| Chiral HPLC | Enantiomeric Purity (ee) Determination | Quantitative separation of enantiomers | Selection of appropriate chiral stationary phase[14] |
| NMR with Chiral Auxiliaries | Enantiomeric Purity (ee) Determination | Diastereomeric differentiation | Complete reaction for CDAs, choice of CSA[17] |
| Circular Dichroism (CD) | Absolute Configuration Determination | Chiroptical properties, Cotton effects | Requires enantiomerically pure sample, solvent transparency[21] |
| X-ray Crystallography | Definitive 3D Structure and Absolute Configuration | Atomic coordinates, bond lengths/angles | Requires a single crystal of good quality[26] |
| VT-NMR and NOE NMR | Conformational Analysis | Dynamic processes, through-space proton proximities | Temperature range, interpretation of NOE data |
| Computational Modeling | Conformational Analysis | Relative energies of conformers, predicted structures | Accuracy depends on the level of theory and basis set[8] |
Conclusion: An Integrated Approach to Structural Integrity
The thorough structural analysis of chiral azepan-2-ylmethanamine is a multi-faceted endeavor that is critical for its application in drug development. A logical and integrated application of the techniques outlined in this guide—from foundational NMR and mass spectrometry to advanced chiral separation, CD spectroscopy, and X-ray crystallography—is essential for unequivocally defining its structure, stereochemistry, and conformational preferences. This rigorous analytical approach ensures the scientific integrity of research and development efforts, ultimately contributing to the creation of well-characterized and safer therapeutic agents.
References
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). MDPI. [Link]
-
DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. (n.d.). Purdue University Graduate School. [Link]
-
Biocatalytic synthesis of chiral amine building blocks. (n.d.). University of Nottingham - UK. [Link]
-
Enantioselective Synthesis of Aminobenzazepinones. (2025). ResearchGate. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). PubMed. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH. [Link]
-
Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025). PMC - NIH. [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). PMC - PubMed Central. [Link]
-
Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (n.d.). MDPI. [Link]
-
Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023). MDPI. [Link]
-
A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. (2024). PMC. [Link]
-
Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). University of Victoria. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. (2011). Chemical Science (RSC Publishing). [Link]
-
Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. (n.d.). ChemRxiv. [Link]
-
Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. (2003). PubMed. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). PMC. [Link]
-
Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. (n.d.). Analytical Chemistry. [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2025). ResearchGate. [Link]
-
Circular Dichroism of Multi-Component Assemblies for Chiral Amine Recognition and Rapid ee Determination. (n.d.). The University of Texas at Austin. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2025). ResearchGate. [Link]
-
Conformational regulation of substituted azepanes through selective monofluorination. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Emerging Applications of Chiral Switching in Drug Discovery and Development. (n.d.). JOCPR. [Link]
-
Synthesis of Chiral δ-Aminoboronic Esters by Enantioselec- tive Hydrogenation of 1,2-Azaborines. (n.d.). ChemRxiv. [Link]
-
Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. (n.d.). PubMed. [Link]
-
NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. (n.d.). Organic Letters - ACS Publications. [Link]
-
Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (n.d.). PMC - NIH. [Link]
-
Synthesis of 2-Oxaadamantane Derivatives. (n.d.). PMC - NIH. [Link]
-
Optically active amines. 33. Circular dichroism of substituted phenylcarbinols. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Chiral Drugs: A twisted tale in pharmaceuticals. (2025). Chiralpedia. [Link]
-
Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine. (n.d.). PMC - NIH. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC. [Link]
-
Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (n.d.). University of Texas at Austin. [Link]
-
Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine. (2020). ResearchGate. [Link]
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (n.d.). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]
-
Highlights of Spectroscopic Analysis – A Review. (2021). ResearchGate. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. (2024). ResearchGate. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI. [Link]
-
Enantioselective Synthesis of N-H-Free 1,5-Benzothiazepines. (2017). PubMed. [Link]
-
Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. (2009). PubMed. [Link]
-
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. jopir.in [jopir.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination - Chemical Science (RSC Publishing) DOI:10.1039/C1SC00496D [pubs.rsc.org]
- 24. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 25. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Guide: Conformational Analysis of the Azepane Ring in Azepan-2-ylmethanamine
Executive Summary
Azepan-2-ylmethanamine (also known as 2-(aminomethyl)azepane) represents a distinct challenge in structural biology and medicinal chemistry. Unlike rigid pyrrolidines (5-membered) or well-defined piperidines (6-membered), the 7-membered azepane ring exists in a state of high entropic flux, characterized by low energy barriers between conformers.
This guide provides a rigorous framework for analyzing the conformational preferences of this scaffold. It synthesizes computational modeling with experimental validation, focusing on the competition between transannular strain minimization and intramolecular hydrogen bonding (IMHB) introduced by the vicinal diamine motif.
The Azepane Challenge: Pseudorotation and Entropy
The 7-membered ring does not adhere to the rigid "chair/boat" dichotomy of cyclohexane. Instead, it occupies a conformational landscape defined by pseudorotation .[1]
The Primary Conformers
For unsubstituted azepane, the two dominant low-energy conformations are the Twist-Chair (TC) and the Twist-Boat (TB) .
-
Twist-Chair (TC): Generally the global minimum. It minimizes torsional strain but suffers from some transannular interactions.
-
Twist-Boat (TB): Slightly higher in energy (approx. 2-3 kcal/mol) but easily accessible at room temperature.
The Pseudorotation Pathway
The transition between these forms involves a low-energy pathway where the ring atoms "ripple" without breaking bonds. This results in broad NMR signals at room temperature, necessitating specific protocols (see Section 3) to resolve discrete species.
The 2-Aminomethyl Effect: Sterics vs. Electronic Locking
In azepan-2-ylmethanamine, the 2-position substituent introduces a critical energetic bias.
Steric Preference (The Equatorial Rule)
In the absence of electronic effects, the bulky methanamine group (
The Intramolecular Hydrogen Bond (The Locking Mechanism)
The unique feature of this molecule is the 1,2-diamine motif. The exocyclic primary amine (
-
Effect: This interaction (
) stabilizes a gauche conformation of the exocyclic C-C bond. -
Consequence: To maintain this H-bond, the ring may distort into a specific Twist-Chair geometry that brings the nitrogen lone pairs into proximity, potentially forcing the substituent into a pseudo-axial orientation.
Computational Workflow: An "In Silico" Protocol
Due to the high flexibility, standard energy minimization is insufficient. A Boltzmann-weighted ensemble approach is required.
Protocol Diagram
The following workflow outlines the necessary steps to identify the bioactive conformation.
Caption: Figure 1. A robust computational pipeline for resolving high-entropy heterocyclic ensembles.
Key Computational Parameters
| Parameter | Setting | Rationale |
| Force Field | OPLS4 or MMFF94 | Accurately parameterizes amines and flexible rings. |
| DFT Functional | Includes dispersion corrections (D3), critical for capturing weak intramolecular H-bonds. | |
| Basis Set | 6-311+G(d,p) | Diffuse functions (+) are essential for modeling lone pair interactions on Nitrogen. |
| Solvent Model | IEFPCM / SMD | Gas phase calculations exaggerate H-bonds; solvation provides realistic damping. |
Experimental Validation: The NMR Toolkit
Computational models must be validated against physical observables. For azepanes, Nuclear Magnetic Resonance (NMR) is the gold standard.
Variable Temperature (VT) NMR
At 298K (25°C), the azepane ring undergoes rapid pseudorotation, averaging the signals.
-
Protocol: Cool the sample to -60°C to -90°C (in
or ). -
Observation: The broad signals will decoalesce into sharp peaks representing distinct conformers (e.g., major TC and minor TB). Integration of these peaks yields the equilibrium constant (
).
Vicinal Coupling Constants ( )
The Karplus equation relates the coupling constant (
-
Target: Measure
between (ring) and the methylene protons of the side chain. -
Analysis:
-
Large
(~10-12 Hz): Indicates an anti-periplanar ( ) relationship, suggesting a specific locked orientation. -
Small
(~2-4 Hz): Indicates a gauche ( ) relationship, consistent with IMHB locking.
-
NOESY/ROESY (Through-Space Interactions)
Nuclear Overhauser Effect spectroscopy detects protons within 5Å of each other.
-
Critical Experiment: Look for NOE cross-peaks between the side-chain methylene protons and the trans-annular ring protons (C4 or C5 positions).
-
Interpretation: Strong transannular NOEs confirm a "folded" Twist-Boat conformation; absence suggests an "extended" Twist-Chair.
Synthesis & Application Context
Understanding the conformation is a prerequisite for utilizing this scaffold in drug discovery.
Synthetic Access
The azepan-2-ylmethanamine core is typically accessed via:
-
Ring Expansion: Schmidt reaction of cyclohexanones followed by functionalization.
-
Reduction: Reduction of azepane-2-carboxamide or 2-cyanoazepane.
-
Nitroarene Rearrangement: Photochemical dearomative ring expansion of nitrobenzenes (a modern, high-value approach).
Pharmacological Relevance[1][2][3]
-
GPCR Ligands: The flexible azepane ring allows the amine to adopt induced-fit geometries in G-Protein Coupled Receptors (e.g., Dopamine or Orexin receptors).
-
Enzyme Inhibition: Used as a mimic for the transition state in protease inhibitors, where the 7-membered ring spans the active site cleft more effectively than a 6-membered ring.
References
-
Conformational Analysis of 7-Membered Rings
-
Intramolecular Hydrogen Bonding in 1,2-Diamines
-
Kwon, Y., et al. (1997). Intramolecular Hydrogen Bonding... of 1,2-Ethanediamine. Journal of Physical Chemistry A. Link
-
-
Synthesis via Nitroarene Expansion
-
Azepane in Drug Discovery
- General Heterocyclic Conformation: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard Text).
Sources
Technical Guide: Azepan-2-ylmethanamine Derivatives in CNS Drug Discovery
Executive Summary
The "Goldilocks" Expansion: Beyond Six-Membered Rings
In the landscape of Central Nervous System (CNS) medicinal chemistry, the piperidine (6-membered) and pyrrolidine (5-membered) rings have long dominated as nitrogenous scaffolds. However, the azepan-2-ylmethanamine (homopipecolic amine) scaffold represents a critical area of "chemical space expansion." This 7-membered heterocycle offers unique conformational entropy—more flexible than piperidine but more restricted than linear polyamines—allowing it to induce distinct induced-fit binding modes in G-Protein Coupled Receptors (GPCRs) and intracellular chaperones like Sigma-1 (
This guide details the structural rationale, synthetic architecture, and pharmacological optimization of azepan-2-ylmethanamine derivatives, specifically targeting dopaminergic modulation and neuroprotective pathways.
Part 1: Structural Rationale & Pharmacophore Analysis
The Hydrophobic Bulk & Entropy Factor
The azepane ring is not merely a "larger piperidine." Its chair-twist conformational equilibrium allows the C2-substituent (the methanamine tail) to explore vectors unavailable to 6-membered rings.
-
Lipophilicity: The additional methylene group increases
by approximately 0.5 units compared to piperidine, enhancing Blood-Brain Barrier (BBB) passive diffusion, provided the polar surface area (PSA) remains under 90 Ų. -
Binding Pocket Occupancy: In Dopamine D2/D3 receptors, the azepane ring fills the hydrophobic "orthosteric" pocket more completely than piperidine, often leading to slower off-rates (
) and longer residence times.
Stereochemical Imperative
The C2 position is a chiral center. Biological activity is rarely equipotent between enantiomers:
-
(S)-Isomers: Often mimic L-proline/L-pipecolic acid topology, frequently favored by peptide transporters and specific GPCR pockets.
-
(R)-Isomers: May exhibit distinct selectivity profiles, particularly in Sigma receptor binding where bulk tolerance is higher.
Part 2: Synthetic Architectures
Core Synthesis Strategies
The synthesis of the azepan-2-ylmethanamine core generally follows two main retrosynthetic disconnections:
-
Ring Expansion (Schmidt/Beckmann): Starting from cyclohexanone derivatives.
-
Cyclization: Starting from lysine derivatives (chiral pool approach).
2.2 Critical Protocol: Resolution of (RS)-Azepan-2-ylmethanamine
While asymmetric synthesis is elegant, the most robust route for generating gram-scale building blocks for SAR (Structure-Activity Relationship) screening is the resolution of the racemate.
Protocol: Optical Resolution via Diastereomeric Salt Formation
-
Objective: Isolation of enantiopure (S)-azepan-2-ylmethanamine.
-
Reagents: Racemic azepan-2-ylmethanamine, (L)-(+)-Tartaric acid, Ethanol (95%).
Step-by-Step Methodology:
-
Salt Formation: Dissolve 50 mmol of racemic amine in 100 mL of hot ethanol. Slowly add 25 mmol (0.5 eq) of (L)-(+)-Tartaric acid dissolved in 50 mL hot ethanol.
-
Causality: Using 0.5 equivalents maximizes the yield of the less soluble diastereomeric salt (Pope-Peachey method).
-
-
Crystallization: Allow the solution to cool to room temperature over 4 hours, then refrigerate at 4°C overnight.
-
Self-Validation: If precipitation occurs too rapidly (amorphous solid), reheat and add 10% water to slow nucleation.
-
-
Filtration & Recrystallization: Filter the white crystals. Recrystallize from boiling ethanol/water (9:1) until constant melting point is achieved.
-
Liberation of Free Base: Suspend the salt in DCM and treat with 2M NaOH. Separate the organic layer, dry over
, and concentrate. -
Enantiomeric Excess (ee) Determination: Derivatize a small aliquot with Mosher's acid chloride and analyze via
NMR or Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).
Part 3: Medicinal Chemistry & CNS Applications[1][2][3][4]
Target Class 1: Sigma-1 ( ) Receptor Chaperones
The azepane scaffold is a privileged structure for
-
Mechanism:
receptors reside at the Mitochondria-Associated ER Membrane (MAM). Agonists promote cell survival by chaperoning IP3 receptors and preventing calcium overload. -
Azepane Advantage: The 7-membered ring provides the necessary bulk to anchor the ligand in the
hydrophobic pocket, while the methanamine tail extends to interact with Asp126.
Target Class 2: Dopamine D3 Antagonists/Partial Agonists
Selective D3 ligands are sought for treating substance use disorders.
-
Pharmacophore: Typically requires an aryl-piperazine or aryl-azepane connected to a lipophilic head group via a butyl linker.
-
Optimization: Replacing the piperazine with 4-phenyl-azepan-2-ylmethanamine often retains D3 affinity but reduces D2 affinity, improving the selectivity window and reducing extrapyramidal side effects.
Target Class 3: GlyT1 Inhibitors
Sarcosine-based inhibitors often suffer from poor BBB permeability.
-
Strategy: Incorporating the amino acid moiety into the semi-rigid azepane ring (as a cyclic homopipecolic acid bioisostere) masks the zwitterionic character and improves CNS penetration (MPO score > 4.5).
Part 4: Visualization of Signaling & Workflows
Diagram: Sigma-1 Receptor Modulation Pathway
This diagram illustrates how Azepane-based ligands modulate the ER-Mitochondria interface to exert neuroprotection.
Caption: Mechanism of Action for Azepane-derived Sigma-1 agonists stabilizing ER-Mitochondria Ca2+ signaling.
Diagram: CNS Multiparameter Optimization (MPO) Workflow
A logical decision tree for optimizing the azepane scaffold for brain penetration.
Caption: CNS MPO decision tree for filtering azepane derivatives during lead optimization.
Part 5: Key Data Summary
Table 1: Comparative Physicochemical Profile (Piperidine vs. Azepane)
| Property | Piperidine Core | Azepane Core | CNS Implication |
| Ring Size | 6-membered | 7-membered | Azepane has higher conformational entropy. |
| LogP (Parent) | ~0.8 | ~1.3 | Azepane is more lipophilic; better passive BBB entry. |
| pKa (Sec. Amine) | ~11.1 | ~11.0 | Similar basicity; both require modulation (e.g., EWG) for CNS MPO. |
| Metabolic Liability | Azepane is slightly more prone to CYP450 oxidation due to ring strain. | ||
| Receptor Selectivity | High D2 Affinity | High D3/Sigma Affinity | Azepane offers "selectivity via bulk." |
References
-
Sigma Receptor Ligand Design
- Title: Identification of Antagonists Selective for Sigma Receptor Subtypes th
- Source: N
-
URL:[Link]
-
GlyT1 Inhibition & Azepane Scaffold
-
Dopamine D3 Receptor Antagonists
- Title: Highly Selective Dopamine D3 Receptor Antagonists with Aryl
- Source: N
-
URL:[Link]
-
Blood-Brain Barrier Permeability Strategies
Sources
- 1. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of Enantiopure Azepan-2-ylmethanamine: A Detailed Guide for Researchers
Abstract
Enantiomerically pure azepan-2-ylmethanamine is a valuable chiral building block in medicinal chemistry, finding application as a key structural motif in a variety of pharmacologically active compounds. Its seven-membered saturated nitrogen heterocycle, the azepane ring, coupled with a chiral aminomethyl side chain at the C2 position, provides a unique three-dimensional scaffold for molecular recognition by biological targets. This comprehensive guide presents a detailed exploration of a robust and efficient methodology for the asymmetric synthesis of enantiopure azepan-2-ylmethanamine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that ensure high yield and enantioselectivity. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Chiral Azepanes in Drug Discovery
The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, has garnered significant interest in contemporary drug discovery. Unlike the more common five- and six-membered rings (pyrrolidines and piperidines), the conformational flexibility of the azepane ring allows for the exploration of a broader chemical space, often leading to compounds with improved pharmacological profiles. When functionalized with a chiral center, particularly at the C2 position, the resulting enantiopure azepane derivatives serve as critical intermediates in the synthesis of complex molecules with specific biological activities. The aminomethyl group at this position provides a key handle for further chemical modifications, enabling the construction of diverse compound libraries for screening and lead optimization.
The challenge in synthesizing such structures lies in the precise control of stereochemistry. The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or even exhibiting undesirable side effects. Therefore, the development of reliable asymmetric syntheses is paramount. This guide will focus on a practical and scalable approach to obtain enantiopure azepan-2-ylmethanamine, a versatile building block for the synthesis of next-generation therapeutics.
Strategic Approach: Chiral Pool Synthesis from L-Lysine
A highly effective and atom-economical strategy for the synthesis of enantiopure compounds is to utilize the "chiral pool," which consists of readily available and inexpensive chiral molecules from natural sources. For the synthesis of (S)-azepan-2-ylmethanamine, the proteinogenic amino acid L-lysine serves as an ideal starting material. L-lysine possesses the requisite carbon skeleton and the desired stereochemistry at the eventual C2 position of the azepane ring.
The overall synthetic strategy involves two key transformations:
-
Intramolecular Cyclization: Formation of the seven-membered azepane ring from the linear lysine backbone.
-
Functional Group Transformation: Conversion of the carboxylic acid moiety of lysine into an aminomethyl group.
This approach is advantageous as it obviates the need for a resolution step, which can be inefficient, and leverages the inherent chirality of the starting material.
Caption: Overall workflow for the chiral pool synthesis of (S)-azepan-2-ylmethanamine from L-lysine.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the asymmetric synthesis of (S)-azepan-2-ylmethanamine starting from L-lysine. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Part 1: Synthesis of (S)-Nε-benzyloxycarbonyl-azepan-2-one (Lysine Lactam)
The first crucial step is the protection of the ε-amino group of L-lysine, followed by intramolecular cyclization to form the corresponding lactam. The benzyloxycarbonyl (Cbz) group is an excellent choice for protection due to its stability under the reaction conditions and its ease of removal in a later step.
Protocol 1: Nε-Protection and Lactamization of L-Lysine
-
Nε-Protection:
-
Suspend L-lysine monohydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium carbonate (2.5 eq) in portions to maintain the pH between 9-10.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH 2 with 2 M HCl.
-
Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Nε-Cbz-L-lysine.
-
-
Lactamization:
-
Dissolve the crude Nε-Cbz-L-lysine in a suitable high-boiling solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-Nε-benzyloxycarbonyl-azepan-2-one as a white solid.
-
Causality and Insights: The choice of a high-boiling solvent and a Dean-Stark trap is critical for driving the equilibrium of the lactamization reaction towards the product by removing water. The acidic catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the α-amino group.
Part 2: Reduction of the Lactam and Conversion to the Diamine
With the chiral lactam in hand, the next stage involves the reduction of the amide carbonyl to an amine and the conversion of the carboxylic acid precursor to the aminomethyl group. This is achieved through a two-step process: reduction of the lactam to the corresponding cyclic amine, followed by conversion of the protected ε-amino group to the desired aminomethyl functionality. A more direct approach involves the reduction of the lactam carbonyl and the simultaneous or sequential reduction of a nitrile or nitro group precursor to the aminomethyl group.
A highly efficient method involves the reduction of the lactam to the corresponding amino alcohol, followed by conversion of the alcohol to a leaving group and subsequent displacement with an azide, and finally reduction to the amine. A more direct route involves the conversion of the lactam to a thioamide followed by reduction. However, a robust and scalable method is the reduction of an intermediate nitrile.
Protocol 2: Synthesis of N-Boc-(S)-azepan-2-ylmethanamine
-
Conversion of Lactam to Nitrile:
-
To a solution of (S)-Nε-benzyloxycarbonyl-azepan-2-one (1.0 eq) in dry THF at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise.
-
After stirring for 1 hour, add diethyl cyanophosphonate (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, 2-cyano-Nε-Cbz-azepane, is then protected on the ring nitrogen with a Boc group by treatment with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP in dichloromethane.
-
-
Asymmetric Reduction of the Nitrile:
-
The asymmetric reduction of the nitrile to the primary amine is a critical step for ensuring high enantiopurity. A catalytic asymmetric hydrogenation is the method of choice.
-
Dissolve the N-Boc-2-cyano-Nε-Cbz-azepane in methanol.
-
Add a chiral ruthenium or rhodium catalyst, such as a Ru-BINAP complex (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl) (0.5-1 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-100 atm).
-
Heat the reaction to 50-80 °C and stir for 24-48 hours.
-
Carefully release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-Nε-Cbz-(S)-azepan-2-ylmethanamine.
-
Causality and Insights: The use of a chiral catalyst in the hydrogenation of the nitrile is the key to achieving high enantioselectivity. The chiral ligands on the metal center create a chiral environment that directs the hydrogenation to one face of the nitrile, leading to the preferential formation of one enantiomer of the amine.
Part 3: Deprotection to Yield Enantiopure Azepan-2-ylmethanamine
The final step is the removal of the protecting groups to yield the target molecule. The Cbz and Boc groups can be removed under different conditions, allowing for selective deprotection if needed for further functionalization. For the final product, simultaneous deprotection is often desirable.
Protocol 3: Deprotection
-
Hydrogenolysis of the Cbz group and Acidolysis of the Boc group:
-
Dissolve the protected diamine from the previous step in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure or at a slightly elevated pressure) for 12 hours. This step will cleave the Cbz group.
-
After the hydrogenolysis is complete (monitored by TLC), filter the reaction mixture through Celite.
-
To the filtrate, add a strong acid such as hydrochloric acid in dioxane (4 M solution) and stir at room temperature for 2-4 hours to remove the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt of (S)-azepan-2-ylmethanamine can be isolated by trituration with diethyl ether or purified by recrystallization.
-
The free base can be obtained by treatment with a suitable base.
-
Data Summary and Characterization
The success of the synthesis is determined by the yield and the enantiomeric excess (ee) of the final product. The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.
| Step | Product | Typical Yield (%) | Typical Enantiomeric Excess (%) | Analytical Method |
| 1 | (S)-Nε-benzyloxycarbonyl-azepan-2-one | 75-85 | >99 (from L-lysine) | Chiral HPLC |
| 2 | N-Boc-Nε-Cbz-(S)-azepan-2-ylmethanamine | 60-70 | >98 | Chiral HPLC |
| 3 | (S)-Azepan-2-ylmethanamine | 85-95 | >98 | Chiral HPLC, ¹H NMR with chiral solvating agent |
Alternative Strategy: Asymmetric Hydrogenation of a Prochiral Enamine
An alternative and convergent approach involves the synthesis of a prochiral azepane precursor, which is then subjected to a catalytic asymmetric hydrogenation to introduce the chiral center. A suitable precursor is a cyclic enamine or imine.
Caption: Workflow for the asymmetric hydrogenation approach to enantiopure azepan-2-ylmethanamine.
This strategy often involves the synthesis of 2-(nitromethylene)azepane or a similar precursor, followed by asymmetric hydrogenation of the double bond and reduction of the nitro group. The choice of a suitable chiral catalyst is paramount for achieving high enantioselectivity.
Conclusion
This application note has detailed a robust and reliable methodology for the asymmetric synthesis of enantiopure azepan-2-ylmethanamine, a key building block for pharmaceutical research and development. The chiral pool approach starting from L-lysine offers an efficient and scalable route, leveraging the inherent chirality of a natural amino acid. The key transformations, including lactamization, nitrile formation, and asymmetric hydrogenation, have been described with detailed protocols and mechanistic insights. The provided data summary serves as a benchmark for successful execution of this synthesis. By providing a comprehensive understanding of the synthetic strategy and the critical experimental parameters, this guide aims to empower researchers to confidently produce this valuable chiral intermediate for their drug discovery programs.
References
-
Corey, E. J., & Reichard, G. A. (1989). Enantioselective synthesis of (S)- and (R)-[6-amino-2-(aminomethyl)hexyl]carbamic acid, key intermediates for the synthesis of potent enzyme inhibitors. Tetrahedron Letters, 30(39), 5207-5210. [Link]
-
Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
O'Brien, P. (1998). Asymmetric synthesis of unnatural amino acids. Journal of the Chemical Society, Perkin Transactions 1, (9), 1439-1457. [Link]
-
Ager, D. J. (Ed.). (2008). Asymmetric catalysis in organic synthesis. CRC press. [Link]
Scalable Synthesis of Azepan-2-ylmethanamine: An Application Note and Detailed Protocol
Introduction: The Significance of the Azepane Scaffold in Modern Drug Discovery
The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a crucial structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for novel interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties compared to their five- and six-membered counterparts.[1][2][3] Azepan-2-ylmethanamine, in particular, serves as a versatile building block for the synthesis of a wide range of pharmacologically active compounds, finding applications in the development of novel therapeutics. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers, scientists, and drug development professionals.
This application note provides a comprehensive and scalable three-step synthesis protocol for azepan-2-ylmethanamine, commencing from the readily available precursor, azepane-2-carboxylic acid. The described methodology is designed for robustness and adaptability to large-scale production, with a focus on explaining the rationale behind the choice of reagents and reaction conditions to ensure both high yield and purity of the final product.
Overall Synthetic Strategy
The synthesis of azepan-2-ylmethanamine is achieved through a three-step sequence, as illustrated in the workflow diagram below. The strategy involves an initial amidation of azepane-2-carboxylic acid to form the corresponding carboxamide. This is followed by a dehydration reaction to yield the key intermediate, azepane-2-carbonitrile. The final step involves the catalytic hydrogenation of the nitrile to afford the desired primary amine, azepan-2-ylmethanamine.
Figure 1: Overall synthetic workflow for the preparation of azepan-2-ylmethanamine.
Step 1: Amidation of Azepane-2-carboxylic Acid
The initial step of the synthesis involves the conversion of azepane-2-carboxylic acid to azepane-2-carboxamide. For a scalable process, direct amidation using a coupling agent or conversion to an acid chloride followed by reaction with ammonia are viable options. The latter is often preferred for its high reactivity and the ease of removal of byproducts.
Protocol: Synthesis of Azepane-2-carboxamide
-
Acid Chloride Formation: In a well-ventilated fume hood, to a stirred solution of azepane-2-carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent such as dichloromethane (DCM) or toluene (5-10 volumes), thionyl chloride (1.2 eq.) is added dropwise at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2) and by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. It is crucial to ensure complete removal of thionyl chloride as it can interfere with the subsequent step.
-
Amidation: The crude acid chloride is redissolved in an anhydrous aprotic solvent (e.g., DCM or THF) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess, ~10 eq.).
-
Reaction and Work-up: The mixture is stirred vigorously for 1-2 hours at room temperature. The organic layer is then separated, and the aqueous layer is extracted with DCM (3 x 5 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield azepane-2-carboxamide.
| Parameter | Value |
| Starting Material | Azepane-2-carboxylic acid |
| Key Reagents | Thionyl chloride, Ammonium hydroxide |
| Solvent | Dichloromethane (DCM) or Toluene |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Table 1: Summary of reaction parameters for the synthesis of azepane-2-carboxamide.
Step 2: Dehydration of Azepane-2-carboxamide to Azepane-2-carbonitrile
The second step is the dehydration of the primary amide to the corresponding nitrile. Several dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), and phosphorus oxychloride (POCl3).[4][5][6][7] For large-scale operations, phosphorus oxychloride is often a preferred reagent due to its liquid form, which simplifies handling, and its high reactivity.
Mechanism of Dehydration using Phosphorus Oxychloride
The dehydration of the amide with phosphorus oxychloride proceeds through the formation of a Vilsmeier-like intermediate. The lone pair of the amide oxygen attacks the electrophilic phosphorus atom of POCl3, followed by elimination of chloride ions and subsequent deprotonation to form a stable intermediate. A final elimination step, often facilitated by a base, yields the nitrile.
Figure 2: Simplified mechanism of amide dehydration using POCl3.
Protocol: Synthesis of Azepane-2-carbonitrile
-
Reaction Setup: In a fume hood, azepane-2-carboxamide (1.0 eq.) is dissolved or suspended in a suitable anhydrous solvent like acetonitrile or dichloromethane (5-10 volumes). Anhydrous pyridine or triethylamine (2.0-3.0 eq.) is added as a base to neutralize the generated HCl.
-
Addition of Dehydrating Agent: The mixture is cooled to 0 °C, and phosphorus oxychloride (1.1-1.5 eq.) is added dropwise while maintaining the temperature below 10 °C.[8]
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-6 hours. The progress of the reaction should be monitored by TLC or gas chromatography (GC).
-
Quenching and Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude azepane-2-carbonitrile can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Azepane-2-carboxamide |
| Dehydrating Agent | Phosphorus oxychloride (POCl3) |
| Base | Pyridine or Triethylamine |
| Solvent | Acetonitrile or Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-90% |
Table 2: Summary of reaction parameters for the synthesis of azepane-2-carbonitrile.
Step 3: Reduction of Azepane-2-carbonitrile to Azepan-2-ylmethanamine
The final step is the reduction of the nitrile functional group to a primary amine. For scalable and industrially viable processes, catalytic hydrogenation is the method of choice. Raney Nickel is a highly effective and widely used catalyst for this transformation due to its high activity and relatively low cost.[9][10] The reaction is typically carried out in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.[11]
Protocol: Synthesis of Azepan-2-ylmethanamine
-
Catalyst Preparation and Handling: Raney Nickel is a pyrophoric catalyst and must be handled with extreme care under an inert atmosphere or a solvent slurry.[12] A slurry of activated Raney Nickel (5-10 wt% of the nitrile) in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Setup: A solution of azepane-2-carbonitrile (1.0 eq.) in methanol or ethanol containing ammonia (typically a 7N solution in methanol is used) is charged into a high-pressure hydrogenation reactor.
-
Hydrogenation: The prepared Raney Nickel slurry is carefully added to the reactor under an inert atmosphere. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at a temperature of 50-80 °C.
-
Reaction Monitoring: The progress of the hydrogenation is monitored by the uptake of hydrogen and can be confirmed by GC or TLC analysis for the disappearance of the starting nitrile.
-
Work-up and Isolation: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition. The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The crude azepan-2-ylmethanamine is purified by vacuum distillation to afford the final product as a colorless to pale yellow liquid.
| Parameter | Value |
| Starting Material | Azepane-2-carbonitrile |
| Catalyst | Raney Nickel |
| Reducing Agent | Hydrogen Gas (H2) |
| Solvent | Methanol or Ethanol with Ammonia |
| Temperature | 50-80 °C |
| Pressure | 50-100 psi |
| Typical Yield | 80-95% |
Table 3: Summary of reaction parameters for the synthesis of azepan-2-ylmethanamine.
Characterization Data (Expected)
Azepane-2-carbonitrile:
-
IR (neat, cm⁻¹): ~2245 (C≡N stretch).[13]
-
¹H NMR (CDCl₃, δ): 3.4-3.6 (m, 1H), 2.8-3.0 (m, 2H), 1.5-2.0 (m, 8H).
-
¹³C NMR (CDCl₃, δ): ~120 (CN), ~50 (CH-CN), and signals for the azepane ring carbons.[14][15]
Azepan-2-ylmethanamine:
-
IR (neat, cm⁻¹): 3350-3250 (N-H stretch, broad), 1650-1580 (N-H bend).
-
¹H NMR (CDCl₃, δ): 2.6-3.0 (m, 5H), 1.2-1.8 (m, 8H), 1.1 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, δ): ~60 (CH-CH₂NH₂), ~45 (CH₂NH₂), and signals for the azepane ring carbons.
Safety Considerations
-
Thionyl chloride and Phosphorus oxychloride: Both are corrosive and react violently with water, releasing toxic gases (HCl, SO₂, and phosphoryl chlorides).[8][16][17][18][19] These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Raney Nickel: This catalyst is pyrophoric, especially when dry, and can ignite spontaneously in air.[12] It should always be handled as a slurry in water or an appropriate solvent. Spent catalyst should be carefully quenched and disposed of according to institutional safety guidelines.
-
Hydrogenation: Reactions involving hydrogen gas under pressure should be conducted in a specialized high-pressure reactor behind a safety shield. Proper purging procedures with an inert gas are essential to avoid the formation of explosive mixtures.
Conclusion
This application note details a robust and scalable three-step synthesis for azepan-2-ylmethanamine. The described protocols utilize readily available reagents and established chemical transformations, making this route amenable to large-scale production. By providing a thorough explanation of the experimental procedures, reaction parameters, and safety precautions, this guide aims to equip researchers and drug development professionals with a practical and reliable method for accessing this valuable synthetic building block.
References
-
Aquino, F., Karge, R., Pauling, H., & Bonrath, W. (1997). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 2(11), 176-179. [Link]
-
Barbe, G., Charette, A. B. (2007). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. PubMed. [Link]
- US5817827A - Method for the dehydration of amides to nitriles - Google Patents. (n.d.).
-
Dehydration of primary amides to nitriles: a) known methods; b) this work. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides - TSI Journals. (n.d.). Retrieved February 7, 2026, from [Link]
-
Scheme 2a. Synthesis of Azepines and Azepinone from substituted... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
-
Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]
-
Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. (n.d.). Retrieved February 7, 2026, from [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). Retrieved February 7, 2026, from [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]
-
Recent developments in dehydration of primary amides to nitriles - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. - Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF - Scribd. (n.d.). Retrieved February 7, 2026, from [Link]
-
13C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]
- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents. (n.d.).
-
(PDF) Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Raney Nickel - Hazardous Substance Fact Sheet. (n.d.). Retrieved February 7, 2026, from [Link]
-
Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. (n.d.). Retrieved February 7, 2026, from [Link]
-
Raney Nickel Catalyst, Vineeth Precious. (n.d.). Retrieved February 7, 2026, from [Link]
-
hydrogen - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]
-
Matrix Infrared Spectra and DFT Computations of 2H-Azirine Produced from Acetonitrile by Laser-Ablation Plume Radiation - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D) - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (n.d.). Retrieved February 7, 2026, from [Link]
-
Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (n.d.). Retrieved February 7, 2026, from [Link]
-
Selective Hydrogenation of Butyronitrile over Raney-Metals. (n.d.). Retrieved February 7, 2026, from [Link]
-
Safety Slide: Raney Nickel. (n.d.). Retrieved February 7, 2026, from [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. - Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Structure Determination of Alkanes Using 13C-NMR and H-NMR - Chemistry LibreTexts. (n.d.). Retrieved February 7, 2026, from [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). Retrieved February 7, 2026, from [Link]
-
Reagent Friday: Raney Nickel - Master Organic Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (n.d.). Retrieved February 7, 2026, from [Link]
-
PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No - Loba Chemie. (n.d.). Retrieved February 7, 2026, from [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles | MDPI [mdpi.com]
- 5. US5817827A - Method for the dehydration of amides to nitriles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. fishersci.com [fishersci.com]
- 9. preciouscatalyst.com [preciouscatalyst.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. nj.gov [nj.gov]
- 13. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 13C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nj.gov [nj.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. my.airliquide.com [my.airliquide.com]
- 19. lobachemie.com [lobachemie.com]
Application Note: Azepan-2-ylmethanamine as a High-Value Building Block
This guide details the strategic application of azepan-2-ylmethanamine (also known as 2-(aminomethyl)azepane or homopipecolyl amine) in medicinal chemistry. It moves beyond standard piperidine/pyrrolidine scaffolds to explore the unique conformational space of seven-membered rings.
Part 1: Strategic Significance & Chemical Profile[1]
The "Seven-Membered" Advantage
In modern drug discovery, escaping the "flatland" of aromatic rings and the ubiquity of six-membered heterocycles (piperidines) is a key strategy for generating novel intellectual property and improving physicochemical properties.[1] Azepan-2-ylmethanamine offers two distinct advantages:
-
Conformational Flexibility: Unlike the rigid chair conformation of piperidine, the azepane ring adopts a flexible twist-chair/twist-boat conformation. This allows the side chain to explore binding pockets inaccessible to smaller rings.
-
High Fsp³ Character: Increasing the fraction of sp³-hybridized carbons correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.
Chemical Profile[1][2][3][4]
-
CAS: 42839-32-7 (Free base), 23542-63-4 (Generic/Salt forms)[2]
-
IUPAC Name: 1-(Azepan-2-yl)methanamine
-
Structure: A seven-membered saturated nitrogen heterocycle with an exocyclic primary amine at the C2 position.
-
Basicity:
-
Key Reactivity Feature: The primary exocyclic amine is kinetically more nucleophilic towards acylating agents due to lower steric hindrance, while the secondary endocyclic amine is thermodynamically more basic. This difference permits orthogonal functionalization .
Part 2: Synthetic Workflows & Decision Logic
Orthogonal Protection Strategy
The critical step in using this diamine is differentiating the two nitrogen atoms. The following Graphviz diagram illustrates the decision logic for selective functionalization.
Caption: Decision tree for orthogonal functionalization of the azepan-2-ylmethanamine scaffold.
Part 3: Experimental Protocols
Protocol A: Selective Acylation of the Primary Amine
Target: To couple a carboxylic acid to the exocyclic amine while leaving the ring nitrogen free.
Rationale: The primary amine is less sterically hindered than the secondary ring nitrogen. By using a mild acylating agent (NHS ester) or controlling the temperature with an acid chloride, kinetic selectivity is achieved.[2]
Materials:
-
Azepan-2-ylmethanamine (1.0 equiv)
-
Carboxylic Acid derivative (NHS ester preferred, or Acid Chloride) (0.9 equiv)[2]
-
Dichloromethane (DCM) (anhydrous)[2]
-
Triethylamine (TEA) (1.1 equiv)[2]
Procedure:
-
Preparation: Dissolve azepan-2-ylmethanamine (100 mg, 0.78 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere. Cool to -78°C (if using acid chloride) or 0°C (if using NHS ester).[2]
-
Addition:
-
For Acid Chlorides: Add TEA followed by the dropwise addition of the acid chloride (0.9 equiv dissolved in DCM) over 30 minutes. The substoichiometric amount ensures the primary amine reacts first.
-
For NHS Esters: Add the NHS ester (0.9 equiv) in one portion at 0°C.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS. The primary amide forms rapidly.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[2]
-
Purification: The crude mixture will contain the desired mono-amide and unreacted diamine. The secondary amine in the product is basic; purify using a silica column pre-treated with 1% TEA or use amine-functionalized silica to prevent streaking.
Protocol B: Reductive Alkylation of the Ring Nitrogen
Target: To introduce an alkyl group onto the azepane ring nitrogen.
Rationale: Reductive amination is preferred over direct alkylation (with halides) to avoid over-alkylation (quaternization).[2]
Procedure:
-
Setup: Dissolve 1-Boc-2-(aminomethyl)azepane (if side chain protection is needed) or the free diamine (if side chain is already functionalized) in MeOH/DCE (1:1).
-
Imine Formation: Add the aldehyde (1.1 equiv) and catalytic acetic acid (1 drop).[2] Stir for 1 hour at room temperature.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. Stir overnight.
-
Workup: Quench with aqueous NaOH (1M) to pH 10. Extract with DCM.
-
Note: If using the free diamine, the aldehyde will preferentially react with the primary amine first. To alkylate the ring nitrogen specifically, the primary amine must be protected (e.g., as a Boc-carbamate or amide) prior to this step.[2]
Part 4: Case Study & Applications
The Balanol Connection (Kinase Inhibition)
The fungal metabolite (-)-Balanol is a potent inhibitor of Protein Kinase C (PKC) and PKA.[3] Its core structure features a 3-hydroxy-azepane ring.
-
Application: Researchers utilize the azepan-2-ylmethanamine scaffold to synthesize "Balanol analogs" that retain the ATP-binding mimicry but simplify the synthesis by removing the 3-hydroxy group.
-
Mechanism: The azepane ring mimics the ribose ring of ATP, positioning the exocyclic amine (often coupled to a benzamide) to interact with the hinge region of the kinase.
Carbonic Anhydrase IX (CAIX) Inhibitors
Recent studies (e.g., Bioorg.[2] Med. Chem.) have utilized the azepane scaffold to display sulfonamide "warheads" for targeting CAIX, a hypoxia-induced tumor target.
-
Design: The azepane ring fills the hydrophobic pocket of the enzyme more effectively than a piperazine ring, leading to nanomolar potency (IC50 < 20 nM).
Data Summary: Scaffold Comparison
| Property | Piperidine (6-ring) | Azepane (7-ring) | Impact on Drug Design |
| Conformation | Rigid Chair | Flexible Twist-Chair | Better induced fit for flexible pockets |
| Lipophilicity (LogP) | Moderate | Slightly Higher | Increased permeability (BBB penetration) |
| Metabolic Stability | High | High | Good oral bioavailability potential |
| C-H Activation | Well-studied | Emerging | Novel IP space for patentability |
Part 5: References
-
Pharmaceutical Significance of Azepane Motifs: Eur. J. Med. Chem., 2019.[2] "Pharmaceutical significance of azepane based motifs for drug discovery." Link
-
Synthesis of Balanol Core: J. Org. Chem., 2000.[2][4] "Formal total synthesis of (-)-balanol: concise approach to the hexahydroazepine segment." Link[2]
-
Azepane in CAIX Inhibitors: Bioorg. Med. Chem., 2015.[2][5][6] "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes." Link
-
Selective Acylation Protocols: Ind. J. Chem., 2014.[2][3][7] "Selectivities in acylation of primary and secondary amine." Link
-
Building Block Source: PubChem Compound Summary for CID 16218684 (Azepan-2-ylmethanamine). Link[2]
Sources
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HPLC purification method for azepan-2-ylmethanamine
An Application Note and Protocol for the Preparative HPLC Purification of Azepan-2-ylmethanamine
Abstract
This comprehensive guide details robust methodologies for the purification of azepan-2-ylmethanamine, a polar and chiral primary amine, using preparative High-Performance Liquid Chromatography (HPLC). Recognizing the inherent challenges associated with purifying small, hydrophilic amines—such as poor retention in reversed-phase chromatography and peak tailing—this document provides a selection of tailored strategies. We explore method development, optimization, and detailed protocols for Reversed-Phase HPLC (RP-HPLC) with mobile phase modifiers, Hydrophilic Interaction Liquid Chromatography (HILIC), and chiral separation. This note is intended for researchers, chemists, and drug development professionals requiring high-purity azepan-2-ylmethanamine for subsequent applications.
Introduction: The Challenge of Purifying Polar Amines
Azepan-2-ylmethanamine is a saturated heterocyclic compound featuring a primary amine group. Its high polarity, basicity (due to the amine), and lack of a strong chromophore present a triad of challenges for purification via traditional chromatographic techniques.
-
Poor Retention: Highly polar analytes like azepan-2-ylmethanamine exhibit weak interactions with non-polar stationary phases (e.g., C18) used in standard RP-HPLC, often leading to elution near the solvent front and poor separation from other polar impurities.[1][2]
-
Peak Tailing: The basic amine group can engage in secondary ionic interactions with acidic residual silanol groups on silica-based columns. This results in asymmetric, tailing peaks, which severely compromise resolution and purification efficiency.[3]
-
Detection Difficulties: Aliphatic amines lack significant UV absorbance, making detection by standard UV-Vis detectors challenging and often insensitive.
This guide provides systematic solutions to overcome these obstacles, ensuring efficient and high-purity isolation of the target compound.
Strategic Approach to Purification Method Development
A successful purification strategy begins with selecting the appropriate chromatographic mode. The choice is dictated by the physicochemical properties of the analyte and the impurity profile. For azepan-2-ylmethanamine, Reversed-Phase, HILIC, and Chiral Chromatography are the most viable options.
Decision-Making Workflow for Method Selection
The following diagram illustrates a logical workflow for choosing the optimal purification strategy.
Sources
Advanced Protocols for the Ring-Opening Polymerization of Azepane-based Monomers
Executive Summary
The ring-opening polymerization (ROP) of azepane-based monomers—specifically
This guide moves beyond basic textbook descriptions to address the thermodynamic constraints , catalytic precision , and strict moisture control required to synthesize defined azepane-based polymers. We present two validated protocols: a rapid Anionic ROP (AROP) for structural matrices and a controlled Organocatalytic ROP for biomedical applications.
Theoretical Foundation: The Thermodynamic Trap
Unlike highly strained 3- or 4-membered rings, the 7-membered azepane ring possesses only moderate ring strain (
The Equilibrium Challenge
As the reaction temperature approaches
-
At
: Polymerization is thermodynamically favored. -
At
: Depolymerization dominates, yielding monomer and cyclic oligomers.
Critical Insight: For substituted azepanes, steric hindrance often lowers the
Monomer Selection & Purification
Impurities—specifically water and protic species—are chain terminators in ionic ROP.
Target Monomers
- -Caprolactam (CPL): The baseline monomer.
-
- or
-Functionalized Azepanones: E.g., 5-azepane-2-one ethylene ketal. These allow post-polymerization modification (hydrolysis to ketones, then reductive amination) for drug conjugation [1].
Purification Workflow (Mandatory)
-
Recrystallization: Dissolve CPL in dry cyclohexane; recrystallize
. -
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours over
. -
Storage: Store in a glovebox under Argon (
ppm ).
Protocol A: Activated Anionic ROP (AROP)
Application: High-MW scaffolds, structural composites, and rapid prototyping. Mechanism: "Activated Monomer" mechanism. The propagating species is the polymeric anion attacking the N-acyllactam chain end.
Reagents
-
Monomer: Dry
-Caprolactam. -
Catalyst (Base): Sodium Caprolactamate (NaCPL) or Sodium Hydride (NaH, 60% dispersion).
-
Activator: N-Acetylcaprolactam (AcCPL). Crucial for lowering initiation energy.
Step-by-Step Protocol
-
Inert Environment: Perform all steps under
flow or in a glovebox. -
Catalyst Formation (In-situ):
-
Melt CPL (10 g, 88.4 mmol) at 80°C.
-
Add NaH (0.18 g, 4.5 mmol). Hydrogen gas will evolve.
-
Wait until bubbling ceases (approx. 10-15 mins). This generates the Sodium Caprolactamate anion.
-
-
Initiation:
-
Add the Activator (AcCPL, 0.70 g, 4.5 mmol) to the melt.
-
Note: The molar ratio of Activator:Catalyst is typically 1:1.
-
-
Polymerization:
-
Increase temperature to 150°C . (Do not exceed 180°C to avoid side reactions/equilibrium shift).
-
Reaction is fast; viscosity increases rapidly within 5–20 minutes.
-
-
Quenching:
-
Cool rapidly to room temperature to "freeze" the equilibrium.
-
Grind the polymer and wash with hot water/methanol to remove unreacted monomer (approx. 8-10% equilibrium monomer content is normal).
-
Mechanistic Visualization
Figure 1: The Activated Monomer Mechanism requires the anion to attack the imide carbonyl of the activator, not the monomer itself, ensuring rapid initiation.
Protocol B: Organocatalytic ROP (Metal-Free)
Application: Biomedical polymers requiring no residual metal toxicity (e.g., drug delivery vectors). Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ).[1]
Rationale
TBD acts as a bifunctional catalyst, activating both the monomer (via H-bonding) and the initiator/chain end (via basicity) [2]. This method offers better control over Molecular Weight Distribution (MWD) than AROP.
Step-by-Step Protocol
-
Preparation: In a flame-dried Schlenk tube, add dry CPL (2.0 g) and Benzyl Alcohol (Initiator, adjusted for target MW, e.g., 20 mg).
-
Catalyst Addition: Add TBD (25 mg, ~1 mol%).
-
Reaction:
-
Place in an oil bath at 180°C .
-
Note: Higher temperature is required for the organocatalytic route compared to activated AROP, but control is superior.
-
Stir for 24–48 hours.
-
-
Purification:
-
Dissolve crude polymer in Hexafluoroisopropanol (HFIP) or Formic Acid.
-
Precipitate into cold Diethyl Ether.
-
Filter and dry under vacuum.
-
Characterization & Data Analysis
Key Analytical Techniques
| Technique | Parameter Measured | Critical Observation |
| 1H NMR | Conversion % | Monitor disappearance of |
| GPC (HFIP) | Mn, Mw, PDI | Polyamides aggregate in THF. Use HFIP with potassium trifluoroacetate to suppress aggregation. |
| DSC | Tm, Tg, Crystallinity | Commercial Nylon 6 Tm |
| TGA | Thermal Stability | Degradation onset. Important for melt-processing windows. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Moisture contamination | Re-dry monomer over |
| Broad PDI (> 2.0) | Transamidation (Back-biting) | Reduce reaction temperature; reduce reaction time. |
| Yellow/Brown Color | Oxidation | Ensure strict |
| Oligomers present | Thermodynamic equilibrium | Wash product with hot water/methanol (Soxhlet extraction). |
References
-
Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal. Macromolecules. (2010). Available at: [Link]
-
Organocatalytic Ring-Opening Polymerization. Chemical Reviews. (2018). Available at: [Link]
-
Anionic Ring-Opening Polymerization of Lactams: Recent Developments. Polymers. (2021). Available at: [Link]
-
Thermodynamics of Polymerization. Chemistry LibreTexts. (2024). Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Azepan-2-ylmethanamine Purification
Introduction: The "Deceptive" Scaffold
Azepan-2-ylmethanamine (CAS: 42839-32-7) is a privileged scaffold in CNS drug discovery, serving as a homolog to the more common piperidine and pyrrolidine building blocks.[1] However, it presents a unique "triad of difficulty" for purification:
-
Extreme Polarity: With two basic nitrogen atoms (secondary ring amine and primary exocyclic amine), it acts as a "silanol magnet," leading to irreversible adsorption on standard silica.
-
Conformational Flexibility: The 7-membered azepane ring is conformationally mobile, which often inhibits crystallization, resulting in viscous oils rather than manageable solids.[1]
-
High Basicity & Reactivity: The primary amine readily absorbs atmospheric CO₂ to form carbamates, while the secondary amine is prone to oxidation.
This guide addresses these specific challenges with field-proven protocols.
Module 1: Chromatographic Tailing & Yield Loss
User Issue: "I am trying to purify the free base on silica gel using DCM/MeOH, but the compound streaks from the baseline to the solvent front, and I'm losing >40% of my mass."
Root Cause Analysis
The pKa of the azepane nitrogen is
Solution: The "Ammonia Shift" Protocol
You must suppress silanol ionization and keep the amine in its free-base form.[1]
Protocol A: Basified Silica Flash Chromatography
Do not just add triethylamine (TEA) to the mobile phase; it is often insufficient for diamines. Use Ammonium Hydroxide (
-
Mobile Phase Preparation:
-
Column Conditioning: Flush the silica column with 10% Solvent B in Solvent A for 3 CV (Column Volumes) before loading the sample.
-
Gradient: 0% to 20% Solvent B over 15 CV.
-
Detection: Ninhydrin stain (primary amine will show intense purple/blue).[1] UV detection is weak unless the molecule has a chromophore attached.
Protocol B: Aqueous Normal Phase (ANP) / HILIC If the impurity profile is complex, switch to HILIC mode using a bare silica or Amine-bonded column.[1]
-
Mobile Phase: Acetonitrile (A) / 100mM Ammonium Formate pH 9.0 (B).[1]
-
Gradient: 95% A to 70% A.
-
Mechanism: The high pH ensures the amine is neutral, while the water layer on the silica separates based on polarity without ionic sticking.
Module 2: Enantiomeric Separation (Chiral Resolution)
User Issue: "I need to separate the (R) and (S) enantiomers. Standard C18 showed no separation, and I cannot crystallize the tartrate salt."
Root Cause Analysis
Azepanes are conformationally "floppy."[1] Salt resolution (crystallization with chiral acids like tartaric acid) often fails because the lattice energy cannot overcome the entropic penalty of the flexible ring. Direct Chiral HPLC is the gold standard here.
Solution: Polysaccharide-Based Chiral HPLC
The 7-membered ring requires a chiral selector with a more open cavity.[1]
Recommended Starting Method:
| Parameter | Condition |
| Column | Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (Isocratic) |
| Flow Rate | 1.0 mL/min (Analytical) |
| Temperature | 25°C (Lowering to 10°C can improve resolution if |
| rationale | DEA is mandatory to sharpen peaks.[1] Ethanol is preferred over IPA to reduce viscosity and improve mass transfer for the bulky azepane. |
Figure 1: Decision tree for chiral resolution based on scale. Direct HPLC is preferred for small batches; derivatization is recommended for scale-up to improve handling.[1]
Module 3: Isolation & Handling (The "Oil" Problem)
User Issue: "I removed the solvent, but the product is a yellow oil that turns into a crusty solid overnight. NMR shows new peaks."
Root Cause Analysis
-
Carbamate Formation: The primary amine reacts with atmospheric
to form the carbamic acid/salt ( ).[1] This appears as a "crust" and complicates NMR (broad peaks).[1] -
Hygroscopicity: The free base pulls water from the air, creating an oil.
Solution: Controlled Salt Formation
Do not store the free base. Convert it immediately to a stable salt form.[1]
Protocol: Formation of the Dihydrochloride Salt The HCl salt is most stable but can be hygroscopic.
-
Dissolve the crude oil in minimal anhydrous Ethanol .[1]
-
Cool to 0°C.
-
Add 2.2 equivalents of HCl in Dioxane (4M) dropwise.[1]
-
Add Diethyl Ether until the solution turns cloudy.
-
Triturate (scratch the glass) to induce precipitation.[1]
-
Filter under
atmosphere.[1]
Alternative: The Oxalate Salt (Best for Crystallinity) If the HCl salt remains an oil (common with azepanes), use Oxalic Acid.
-
Dissolve 1 eq of amine in acetone.
-
Add 1 eq of Oxalic acid dissolved in hot acetone.
-
Cool slowly. Oxalates of 7-membered rings often crystallize better than halides due to hydrogen bonding networks.[1]
Comparison of Salt Forms:
| Salt Form | Crystallinity | Hygroscopicity | Stability | Recommended For |
| Free Base | Poor (Oil) | High | Low (CO2) | Immediate Use |
| Dihydrochloride | Moderate | High | High | Biological Assays |
| Oxalate | High | Low | High | Storage / Purification |
| Tartrate | Low | Moderate | Moderate | Chiral Resolution |
Module 4: Extraction Troubleshooting
User Issue: "During aqueous workup, I have a massive emulsion that won't separate."
Root Cause Analysis
Azepan-2-ylmethanamine acts as a surfactant at neutral/mildly basic pH.[1] It has a lipophilic tail (ring) and a polar head (amines).[1]
Solution: The "Salting-Out" pH Swing[1]
-
Acidify: Bring the aqueous layer to pH 2 with HCl.[1] Wash with DCM (discards non-basic impurities).[1] The product is in the water.[2]
-
Basify: Adjust aqueous layer to pH > 12 using 50% NaOH. Note: Using bicarbonate (pH 8) is insufficient and causes emulsions.
-
Saturate: Add solid NaCl until the solution is saturated (brine). This disrupts the emulsion and forces the organic amine out.
-
Extract: Use Chloroform:Isopropanol (3:1) instead of pure DCM or Ethyl Acetate. This mixture is highly effective for polar amines.[1]
References
-
Biotage. (2023).[1][2][3][4] Strategies for the Purification of Ionizable Compounds. Retrieved from
-
Teledyne ISCO. (2019).[1] HILIC Purification Strategies for Flash Chromatography. Teledyne Labs Technical Notes.[1] Retrieved from
-
Pellissier, H. (2025).[1] Enantiomeric Resolution of Chiral Lactams and Amines.[1] ResearchGate Review.[1] Retrieved from
-
PubChem. (2025).[1][5] Compound Summary: Azepan-2-one derivatives and properties. National Library of Medicine.[1] Retrieved from
-
Williams, R. (2022).[1][6] pKa Data Compilation for Organic Amines. Organic Chemistry Data.[1][6] Retrieved from
Sources
- 1. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing N-Alkylation of Azepan-2-ylmethanamine
Welcome to the technical support center for the N-alkylation of azepan-2-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of N-substituted azepan-2-ylmethanamine derivatives.
Introduction to the Chemistry
The N-alkylation of azepan-2-ylmethanamine introduces a substituent onto the primary amine, a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. While direct alkylation with alkyl halides is a possible route, it is often plagued by a lack of selectivity, leading to overalkylation and a complex mixture of products.[1][2] This is because the resulting secondary amine is often more nucleophilic than the starting primary amine.[2]
Therefore, reductive amination stands out as the superior and more controlled method for the mono-N-alkylation of primary amines like azepan-2-ylmethanamine.[3][4][5] This two-step, one-pot process involves the initial formation of an imine intermediate between the amine and a carbonyl compound (an aldehyde or ketone), followed by its immediate reduction to the desired secondary amine.[3][4] This approach effectively prevents overalkylation as the imine is formed only once on the primary amine.[3]
This guide will focus on troubleshooting and optimizing reaction conditions for the reductive amination of azepan-2-ylmethanamine.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the N-alkylation of azepan-2-ylmethanamine via reductive amination.
FAQ 1: My reaction is showing low conversion, and I'm recovering mostly starting material. What are the likely causes and how can I improve the yield?
Several factors can contribute to low conversion in a reductive amination reaction. Let's break down the potential causes and solutions.
Causality: The overall reaction rate depends on both the rate of imine formation and the rate of reduction. A bottleneck in either step will result in low conversion.
Troubleshooting Steps:
-
Optimize Imine Formation:
-
pH Adjustment: Imine formation is pH-dependent. The reaction is typically favored under weakly acidic conditions (pH 4-6). At low pH, the amine is protonated and non-nucleophilic. At high pH, the carbonyl is not sufficiently activated for nucleophilic attack.
-
Actionable Advice: Add a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture. Monitor the pH and adjust as necessary.
-
-
Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[6] In some cases, removing water can drive the equilibrium towards the imine.
-
Actionable Advice: While not always necessary for one-pot reductive aminations, if you suspect poor imine formation, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
-
-
Evaluate Your Reducing Agent:
-
Reactivity: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations.[3] This is because they are less reactive towards the carbonyl starting material at neutral or slightly acidic pH, and selectively reduce the iminium ion.[7]
-
Actionable Advice: If you are using NaBH₄ and observing low conversion, consider switching to NaBH(OAc)₃ or NaBH₃CN. NaBH(OAc)₃ is often favored as it is less toxic than NaBH₃CN.[3]
-
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents).
-
-
Reaction Time and Temperature:
-
Kinetics: Reductive aminations can sometimes be slow, especially with sterically hindered substrates.
-
Actionable Advice: Increase the reaction time and monitor the progress by TLC or LC-MS. If the reaction is still sluggish, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial. However, be cautious as higher temperatures can also promote side reactions.
-
-
Experimental Workflow for Optimizing Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
FAQ 2: I'm observing the formation of a significant amount of a dialkylated byproduct. How can I improve the selectivity for mono-alkylation?
Overalkylation is a classic problem when alkylating primary amines. While reductive amination is designed to minimize this, it can still occur under certain conditions.
Causality: The desired mono-alkylated secondary amine product can itself react with the aldehyde in a second reductive amination to form a tertiary amine. This is more likely if the secondary amine is highly reactive and the concentration of the aldehyde is high.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Aldehyde/Ketone Equivalents: Using a large excess of the carbonyl compound can drive the reaction towards dialkylation.
-
Actionable Advice: Use the aldehyde or ketone as the limiting reagent, or in a 1:1 molar ratio with the azepan-2-ylmethanamine.
-
-
-
Slow Addition of the Carbonyl:
-
Concentration Effects: Maintaining a low concentration of the aldehyde or ketone throughout the reaction can favor the initial reaction with the more abundant primary amine.
-
Actionable Advice: Add the carbonyl compound slowly to the reaction mixture containing the amine and the reducing agent over several hours using a syringe pump.
-
-
-
Stepwise Procedure:
-
Isolate the Imine: For particularly challenging cases, a two-step procedure can provide greater control.[8]
-
Actionable Advice: First, form the imine by reacting azepan-2-ylmethanamine with the carbonyl compound (often with azeotropic removal of water). Then, in a separate step, reduce the isolated imine with a suitable reducing agent like NaBH₄.
-
-
Comparison of Strategies to Enhance Mono-alkylation Selectivity:
| Strategy | Principle | Advantages | Disadvantages |
| Control Stoichiometry | Limit the availability of the electrophile. | Simple to implement. | May result in incomplete conversion of the amine. |
| Slow Addition | Maintain a low concentration of the electrophile. | Good for one-pot reactions, often improves selectivity significantly. | Requires a syringe pump and longer reaction times. |
| Stepwise Procedure | Isolate the intermediate to prevent further reaction. | Offers the highest level of control and selectivity. | More time-consuming and may lead to lower overall yield due to an additional step. |
FAQ 3: My reaction is producing a significant amount of the alcohol corresponding to the reduction of my starting aldehyde/ketone. What's causing this and how can I prevent it?
This side reaction indicates that your reducing agent is reacting with the carbonyl starting material before it can form the imine with the amine.
Causality: The relative rates of carbonyl reduction and imine formation are key. If the carbonyl is highly reactive towards the reducing agent under the reaction conditions, this side product will be favored.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
pH Control:
-
Rate of Reduction: The rate of carbonyl reduction by NaBH₃CN is faster at lower pH.[7]
-
Actionable Advice: Ensure your reaction is not overly acidic. Maintain a pH in the optimal range of 4-6.
-
-
-
Pre-formation of the Imine:
-
Sequential Addition: Allow the imine to form before introducing the reducing agent.
-
Actionable Advice: Stir the azepan-2-ylmethanamine and the carbonyl compound together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine concentration to build up.
-
-
Logical Flow for Minimizing Carbonyl Reduction:
Caption: Decision tree for reducing unwanted carbonyl reduction.
General Experimental Protocol
This is a general starting point for the reductive amination of azepan-2-ylmethanamine. Optimization will likely be required based on the specific aldehyde or ketone used.
Materials:
-
Azepan-2-ylmethanamine
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic Acid (catalytic amount, e.g., 0.1 equivalents)
Procedure:
-
To a solution of azepan-2-ylmethanamine in the chosen solvent, add the aldehyde or ketone.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions over 10-15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
LibreTexts. (2023). Reductive Amination. [Link]
-
Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
YouTube. (2021). Amine Synthesis - Limits of Alkylation. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Alkylation of Amines in Dimethyl Sulfoxide. Organic Letters, 1(12), 1893–1896.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Stability of Azepan-2-ylmethanamine Derivatives
Current Status: Operational Subject: Stabilization, Storage, and Troubleshooting for Azepan-2-ylmethanamine Scaffolds Ticket ID: AZP-STAB-001
Executive Summary: The Stability Challenge
Azepan-2-ylmethanamine derivatives possess a unique structural vulnerability: a seven-membered nitrogen heterocycle (azepane) coupled with a primary exocyclic amine. This dual-amine motif creates a high electron density environment, making the free base exceptionally prone to oxidative degradation and atmospheric carbon dioxide capture (carbamate formation).
While the azepane ring is less strained than aziridine or azetidine, its conformational flexibility allows for transannular interactions that can accelerate degradation. This guide provides field-proven protocols to stabilize these derivatives through salt formation, rigorous handling procedures, and environmental control.
Diagnostic Visualization: Degradation Pathways
Before troubleshooting, understand the enemy. The diagram below maps the three primary degradation vectors for azepan-2-ylmethanamine derivatives: N-Oxidation , Carbamate Formation , and Dimerization .
Figure 1: Primary degradation pathways. Note that carbamate formation is often reversible, whereas oxidation and dimerization are typically irreversible.
Troubleshooting Guide (Q&A)
Issue: Discoloration (Yellowing/Browning)
Q: My white crystalline solid has turned yellow or brown after 48 hours. Is it still usable? A: This indicates oxidative degradation , likely forming N-oxides or radical polymerization products.
-
Root Cause: Exposure to atmospheric oxygen or trace metal impurities (e.g., from stainless steel spatulas) acting as catalysts.
-
Action:
-
Check LC-MS for [M+16] peaks (N-oxide).
-
If purity is >95%, repurify via recrystallization immediately.
-
Prevention: Store under Argon. Add trace EDTA during workup to sequester metal ions if synthesis involved metal catalysis.
-
Issue: Hygroscopicity & "Melting"
Q: The powder has become a sticky gum or oil on the benchtop. A: This is a classic symptom of hygroscopicity leading to carbamate formation .
-
Root Cause: The primary amine side chain reacts with atmospheric CO2 to form carbamates, which are often hygroscopic salts. Azepanes are particularly "greasy" and lipophilic, making their salts prone to oiling out if the counterion isn't chosen carefully.
-
Action:
-
Do not heat to dry (this may polymerize the material).
-
Dissolve in dry MeOH and treat with a strong acid (e.g., HCl in dioxane) to break the carbamate and reform the salt, then precipitate with Et2O.
-
Issue: "Ghost" Peaks in NMR
Q: My 1H NMR shows split peaks or broad humps that disappear upon adding D2O. A: You are likely observing carbamate rotamers or ammonium exchange .
-
Root Cause: If the sample absorbed CO2, the resulting carbamate species exist as rotamers, splitting NMR signals.
-
Verification: Run the NMR at 50°C. If peaks coalesce or sharpen, it is a conformational/exchange issue, not a covalent impurity.
Strategic Stabilization: Salt Selection
The free base of azepan-2-ylmethanamine is kinetically unstable. Converting it to a salt is the most effective stabilization method.
| Salt Form | Stability | Crystallinity | Hygroscopicity | Recommendation |
| Dihydrochloride (2HCl) | Moderate | High | High | Avoid for long-term storage. Prone to deliquescence. |
| Fumarate (1:1) | High | Moderate | Low | Recommended. Often forms stable, non-hygroscopic networks. |
| L-Tartrate | High | High | Low | Excellent for chiral resolution and stability. |
| Tosylate | High | High | Very Low | Best for Storage. Lipophilic counterion matches the azepane ring. |
Protocol: Preparation of the Stable Bis-Tosylate Salt
Standard HCl salts often fail for azepanes due to hygroscopicity. The Tosylate salt is superior for lipophilic amines.
Reagents:
-
Azepan-2-ylmethanamine (Free Base)
-
p-Toluenesulfonic acid monohydrate (2.05 eq)
-
Solvent: Isopropanol (IPA) / Ethyl Acetate
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of free base in 5 mL of dry Isopropanol. Cool to 0°C under Argon.
-
Acid Addition: Dissolve 2.05 equivalents of p-TsOH in 5 mL warm IPA. Add dropwise to the amine solution over 10 minutes.
-
Crystallization: Allow the mixture to warm to room temperature. If no precipitate forms, add Ethyl Acetate dropwise until turbidity appears.
-
Aging: Stir for 2 hours.
-
Filtration: Filter the white solid under a nitrogen blanket. Wash with cold Ethyl Acetate.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Advanced Workflow: Prevention of Carbamate Formation
Carbamates form when amines react with CO2.[1][2] This reaction is reversible but complicates analysis and dosing.
Figure 2: Critical control points for preventing carbamate contamination during processing.
References
-
Mechanistic insights into carbamate formation from CO2 and amines. Source: Royal Society of Chemistry (Catalysis Science & Technology) Significance: Details the reversibility of amine-CO2 reactions and the zwitterionic intermediates common in cyclic amines. URL:[Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Source: ACS Publications (Organic Process Research & Development) Significance: Provides the framework for selecting counterions (like Tosylate or Fumarate) to combat hygroscopicity in amine drugs. URL:[Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization. Source: National Institutes of Health (PubMed / PMC) Significance: Establishes baseline stability profiles for azepane scaffolds during synthesis. URL:[Link]
-
Oxidative Degradation of Amines. Source: ScienceDirect / ResearchGate Significance: Explains the N-oxidation mechanism in cyclic secondary amines and the catalytic role of metal ions. URL:[Link]
Sources
- 1. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
Technical Support Center: Catalyst Removal from Azepan-2-ylmethanamine
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Purification of Cyclic Diamines (Azepan-2-ylmethanamine)
Executive Summary: The Chelation Challenge
Why is this purification failing? Azepan-2-ylmethanamine is not just an amine; it is a bidentate ligand . The 7-membered azepane ring nitrogen (secondary) and the exocyclic methanamine nitrogen (primary) form a stable "bite angle" capable of chelating transition metals (Pd, Ru, Rh) with high affinity.
Standard filtration or simple aqueous washes often fail because the formation constant (
Diagnostic Hub: Assess Your Impurity Profile
Before selecting a protocol, quantify your baseline. Visual inspection is unreliable for low-ppm thresholds required by ICH Q3D guidelines.
| Impurity Type | Source Reaction | Visual Indicator | Regulatory Limit (Oral)* |
| Palladium (Pd) | Hydrogenation / Deprotection | Grey/Black precipitate or darkening | < 100 µ g/day (Class 2B) |
| Ruthenium (Ru) | Ring-Closing Metathesis (RCM) | Brown/Green/Black oil or solid | < 100 µ g/day (Class 2B) |
| Rhodium (Rh) | Asymmetric Hydrogenation | Dark Red/Brown | < 100 µ g/day (Class 2B) |
*Limits based on ICH Q3D for a max daily dose of 10g. Always calculate PDE based on your specific dosing.
Scavenger Selection Guide
Do not use random adsorbents. Use this decision matrix to select the correct functionalized silica or polymer.
Decision Logic Diagram
Caption: Figure 1: Strategic selection of functionalized silica scavengers based on metal type and oxidation state. Si-DMT is critical for Ruthenium due to high affinity for soft metals.
Operational Protocols
Protocol A: Silica-Supported Scavenging (The Gold Standard)
Best for: High-value intermediates, GMP steps, and avoiding product loss.
Materials:
-
Crude Azepan-2-ylmethanamine solution.
-
Selected Scavenger (e.g., SiliaMetS® Thiol or DMT).[1]
-
Solvent: THF, MeOH, or EtOAc (Avoid DMF/DMSO if possible as they compete for metal binding).
Step-by-Step:
-
Dissolution: Dissolve crude product in 10-20 volumes of solvent. Ensure complete solubility; scavengers cannot clean undissolved solids.
-
Loading: Add 4-5 equivalents of scavenger relative to the residual metal content (if known). If unknown, add 10-20 wt% relative to the mass of the crude product.
-
Incubation:
-
Standard: Stir at 20-25°C for 4 hours .
-
Hard-to-remove: Heat to 50-60°C for 1-2 hours . (Heat improves kinetics of ligand exchange).
-
-
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Wash: Wash the filter cake with 2 volumes of clean solvent to recover entrained product.
-
Analysis: Concentrate a small aliquot and test via ICP-MS.
Protocol B: Activated Carbon Adsorption (The Bulk Alternative)
Best for: Large scale, early intermediates. Warning: Lower yield due to non-specific binding.
Step-by-Step:
-
Dissolve crude azepane in Ethanol or MeOH (Carbon works best in polar protic solvents).
-
Add 10-20 wt% Activated Carbon (e.g., Darco KB-B or Norit).
-
Heat to reflux for 1-2 hours.
-
Critical Step: Filter while hot through a Celite pad. (Cooling can cause product to precipitate onto the carbon).
-
Wash the cake extensively with hot solvent.
Troubleshooting & FAQs
Issue 1: "I used Si-Thiol, but my Pd levels are still >50 ppm."
Diagnosis: The Azepan-2-ylmethanamine is likely protonated or the solvent is interfering.
-
Fix 1 (Solvent): Are you using DMF or DMSO? These are strong ligands. Switch to THF or MeOH.
-
Fix 2 (Stoichiometry): The diamine might be forming a "Pd-sandwich" complex. Increase scavenger loading to 10 eq or increase temperature to 60°C to overcome the activation energy of ligand displacement.
-
Fix 3 (Scavenger Swap): Switch to Si-DMT (Dimercaptotriazine) . The triazine ring offers a different bite angle and electronic environment that often breaks stable amine-chelates better than simple thiols.
Issue 2: "The product is stuck to the scavenger (Low Recovery)."
Diagnosis: Non-specific binding. The amine groups on your azepane are interacting with the free silanols on the silica backbone.
-
Fix: Add 1-5% Triethylamine (TEA) or NH₄OH to the scavenging mixture. This "blocks" the silanols and keeps your amine product in solution while the metal stays bound to the high-affinity thiol/DMT ligand.
Issue 3: "My Ruthenium (RCM) product is still dark/colored."
Diagnosis: Colored Ru-byproducts (Ru-carbenes) are lipophilic and difficult to remove.
-
Fix: Use a dual-mode approach .
-
Treat with Si-DMT (to bind the Ru metal).
-
Add Activated Carbon (to adsorb the bulky organic ligand debris).
-
Filter both simultaneously.
-
FAQ: Why not just use extraction?
Answer: Azepan-2-ylmethanamine is highly polar and water-soluble (especially if protonated). Traditional aqueous/organic extractions will result in massive product loss into the aqueous phase. Solid-supported scavengers allow you to work entirely in the organic phase, preserving yield.
Purification Workflow Visualization
Caption: Figure 2: Standard Operating Procedure (SOP) for solid-supported metal scavenging. Note the feedback loop for failed ICP-MS results.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide & Selection Matrix.Link
-
International Council for Harmonisation (ICH). (2019). ICH Q3D(R2) Guideline for Elemental Impurities.Link
-
Biotage. (2016).[2] Metal Scavengers in Process Chemistry: An Investigative Study.Link[2]
-
Wheeler, R. C., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures.[3] Organic Process Research & Development. Link
Sources
Technical Support Center: Optimizing Crystallization Conditions for Azepan-2-ylmethanamine Salts
Welcome to the comprehensive technical support guide for optimizing the crystallization of azepan-2-ylmethanamine salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this versatile amine compound. Here, you will find in-depth troubleshooting guidance and frequently asked questions, grounded in scientific principles and practical laboratory experience.
I. Troubleshooting Guide: From "Oiling Out" to Polymorph Control
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying rationale to empower your experimental design.
Q1: My azepan-2-ylmethanamine salt is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A: "Oiling out" is the separation of a dissolved compound as a liquid phase rather than a solid crystalline material upon reaching supersaturation.[1] This is a common issue with amine salts and can be attributed to several factors:
-
High Supersaturation: Rapidly cooling a highly concentrated solution or adding an anti-solvent too quickly can generate a level of supersaturation that favors the formation of a disordered, liquid-like state over an ordered crystal lattice.
-
Low Melting Point: If the melting point of the salt is below the temperature of the solution during crystallization, it will separate as a liquid.[1]
-
Impurities: The presence of impurities can disrupt the crystal lattice formation, promoting an oily phase.
Troubleshooting Workflow:
-
Reduce Supersaturation Rate: Slow down the cooling process. A gradual temperature decrease allows molecules more time to orient themselves into a crystal lattice. If using an anti-solvent, add it dropwise to the stirred solution.
-
Increase Solvent Volume: Add a small amount of the primary solvent back to the mixture to slightly increase solubility and reduce the overall supersaturation.[2]
-
Solvent System Re-evaluation: The choice of solvent is critical.[3] Experiment with different solvent systems. A solvent in which the salt has moderate solubility at elevated temperatures and low solubility at room temperature is ideal. For amine salts, polar protic solvents like ethanol or isopropanol, or mixtures with less polar solvents like ethyl acetate or THF, can be effective.[4][5]
-
Seeding: Introduce a small amount of pre-existing crystals (seed crystals) of the desired salt form. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.
-
Purification: If impurities are suspected, consider a preliminary purification step. Techniques like charcoal treatment can remove colored impurities that may inhibit crystallization.[2]
Q2: I'm getting a very low yield of crystals. How can I improve it?
A: Low crystal yield is a frequent challenge and can stem from several factors. Here's a systematic approach to diagnose and address the issue:
Diagnostic Checklist & Solutions:
-
Excessive Solvent: The most common reason for low yield is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.
-
Solution: Carefully evaporate a portion of the solvent to increase the concentration of the azepan-2-ylmethanamine salt and induce further crystallization upon cooling.[2]
-
-
Incomplete Precipitation: The chosen solvent system may not be optimal for driving the salt out of solution.
-
Solution: Consider adding an anti-solvent. This is a solvent in which your salt is insoluble. Add it slowly to the solution of your dissolved salt to induce precipitation. Common anti-solvents for polar salts include ethers and hexanes.[6]
-
-
pH Optimization: The solubility of amine salts is highly dependent on pH.[7]
-
Solution: Ensure the pH of the solution is optimal for minimizing the solubility of your specific salt. For amine salts, this is often near the pKa of the amine. Adjusting the pH with a small amount of acid or base can significantly impact yield.[8]
-
-
Cooling Temperature: Cooling to a lower temperature will generally decrease the solubility of the salt and increase the yield.
-
Solution: After initial crystallization at room temperature, try placing the flask in an ice bath or refrigerator for a few hours to maximize crystal formation.
-
Q3: The crystals I've obtained are very small or needle-like. How can I grow larger, more well-defined crystals?
A: Crystal morphology is influenced by the rate of nucleation versus the rate of crystal growth. Small or needle-like crystals often result from rapid nucleation.
Strategies for Growing Larger Crystals:
-
Slow Cooling: As with preventing "oiling out," a slower cooling rate is crucial. This discourages the formation of many small nuclei and encourages the growth of existing crystals.
-
Solvent Selection: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.
-
Minimize Agitation: While stirring is important for maintaining a homogeneous solution, excessive agitation can lead to secondary nucleation, resulting in smaller crystals. Once crystal growth begins, consider reducing or stopping the stirring.
-
Temperature Gradient Crystallization: Create a slight temperature gradient in your crystallization vessel. This can be achieved by insulating the top of the vessel while cooling the bottom. This encourages slower, more controlled crystal growth.
Q4: I suspect I have a mixture of polymorphs. How can I confirm this and how do I control for a single polymorphic form?
A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[1]
Confirmation and Control of Polymorphism:
-
Characterization Techniques: To confirm the presence of multiple polymorphs, you will need to use solid-state analytical techniques.[9][10]
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[11]
-
Differential Scanning Calorimetry (DSC): Different polymorphs will often have different melting points and heats of fusion, which can be detected by DSC.[12]
-
Thermogravimetric Analysis (TGA): TGA can help identify solvates or hydrates, which are sometimes mistaken for polymorphs.[12]
-
Spectroscopy (FTIR, Raman): Vibrational spectroscopy can sometimes distinguish between polymorphs due to differences in their crystal lattice environments.[12]
-
-
Controlling Polymorphism:
-
Solvent Choice: The polarity and hydrogen bonding capability of the solvent can direct the crystallization towards a specific polymorph.[4]
-
Temperature: The temperature of crystallization can be a deciding factor in which polymorph is thermodynamically or kinetically favored.
-
Seeding: Seeding with the desired polymorph is a powerful way to ensure its formation.
-
Additives: The presence of certain additives can sometimes inhibit the formation of undesired polymorphs.[13]
-
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right counter-ion for my azepan-2-ylmethanamine salt?
A: The choice of the counter-ion is a critical step as it significantly influences the physicochemical properties of the resulting salt, such as solubility, stability, and melting point.[1]
Key Considerations for Counter-ion Selection:
-
pKa Difference: A general rule of thumb is that the difference in pKa between the amine and the acid should be at least 2-3 units to ensure stable salt formation.
-
Desired Properties: Consider the desired properties of the final salt. For example, hydrochloride salts are common due to their good crystallinity, while tartrate or citrate salts may be chosen to improve aqueous solubility.[14]
-
Biocompatibility: In a pharmaceutical context, the counter-ion must be non-toxic and biocompatible.[6]
| Common Counter-ions for Amines | Typical Properties |
| Hydrochloride (HCl) | Often forms stable, crystalline salts. |
| Sulfate (H₂SO₄) | Can form either a 1:1 or 2:1 amine to acid salt.[6] |
| Tartrate | Can improve aqueous solubility and introduce chirality. |
| Citrate | Often used to enhance solubility. |
| Mesylate (Methanesulfonic acid) | Can form stable, crystalline salts.[6] |
Q2: What is the role of pH in the crystallization of azepan-2-ylmethanamine salts?
A: The pH of the crystallization medium has a profound effect on the solubility of amine salts and, consequently, the crystallization process.[7] The ionization state of the amine is pH-dependent. At a pH well below the pKa of the azepan-2-ylmethanamine, it will be fully protonated, existing as the ammonium salt. As the pH approaches the pKa, a mixture of the protonated and free amine forms will be present. The solubility of the salt is often at a minimum when the amine is fully protonated. Therefore, controlling the pH is essential for maximizing yield and ensuring the desired salt is formed.[8]
Q3: How can I prepare seed crystals if I don't have any to start with?
A: If you are starting a new crystallization and do not have seed crystals, you can often generate them on a small scale.
Methods for Generating Seed Crystals:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass surface can provide nucleation sites.
-
Rapid Evaporation: Take a small aliquot of the supersaturated solution and allow the solvent to evaporate quickly. The resulting solid, which may be of poor quality, can be used to seed a larger, more controlled crystallization.
-
Shock Cooling: Briefly place a small sample of the supersaturated solution in a very cold bath (e.g., dry ice/acetone). This can induce rapid nucleation.
Q4: What are some recommended starting points for solvent systems for azepan-2-ylmethanamine salts?
A: A good starting point is to find a solvent that dissolves the salt when hot but not when cold. For amine salts, which are generally polar, polar protic solvents are often a good choice.
Recommended Starting Solvent Systems:
-
Single Solvents: Ethanol, isopropanol, methanol, water.
-
Solvent/Anti-solvent Mixtures:
-
Ethanol / Ethyl Acetate
-
Isopropanol / Diethyl Ether
-
Methanol / Toluene
-
Acetone / Hexanes[6]
-
The ideal solvent system will need to be determined experimentally for your specific azepan-2-ylmethanamine salt.
III. Experimental Protocols & Visualizations
Protocol 1: General Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the crude azepan-2-ylmethanamine salt in the minimum amount of a chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and evaporation rate.
-
Crystal Formation: Observe for the formation of crystals. If no crystals form, try seeding the solution or scratching the inside of the flask.
-
Further Cooling: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude azepan-2-ylmethanamine salt in a minimum amount of a solvent in which it is soluble.
-
Anti-Solvent Addition: While stirring, slowly add an anti-solvent (a solvent in which the salt is insoluble) dropwise until the solution becomes cloudy.
-
Re-dissolution: Add a few drops of the primary solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form over time.
-
Isolation and Drying: Follow steps 5-8 from the General Cooling Crystallization protocol.
Visualization of Troubleshooting Workflow for "Oiling Out"
Caption: Troubleshooting workflow for addressing "oiling out".
Visualization of Decision Tree for Solvent Selection
Caption: Decision tree for selecting a suitable crystallization solvent.
IV. References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
-
Crystalline macrolides and process for their preparation. (n.d.). Google Patents.
-
Continuous Heterogeneous Crystallization on Excipient Surfaces. (2017). MIT. [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Polymorphic Ammonium Salts of the Antibiotic 4-Aminosalicylic Acid. (n.d.). Crystal Growth & Design. [Link]
-
Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020). PMC - NIH. [Link]
-
Crystal Characterization Techniques. (2018). International Journal of Pure and Applied Mathematics. [Link]
-
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (n.d.). ACS Publications. [Link]
-
Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine. (2025). PMC - PubMed Central. [Link]
-
The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. (2025). ResearchGate. [Link]
-
Polymorphs, Salts, and Cocrystals: What's in a Name? (2025). ResearchGate. [Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). Digital CSIC. [Link]
-
Ways of crashing out amines. (2018). Reddit. [Link]
-
Amine acid salt compounds and process for the production thereof. (n.d.). Google Patents.
-
Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. (2025). ResearchGate. [Link]
-
Effects of additives on crystallization, polymorphic transformation, and solubility. (n.d.). [Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (n.d.). PMC. [Link]
-
Crystal Characterization Techniques. (n.d.). International Journal of Exploring Emerging Trends in Engineering (IJEETE). [Link]
-
Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. (2024). Sulfur Recovery Engineering. [Link]
-
What are the different techniques to characterize chemical crystals? (2019). ResearchGate. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]
-
Method for crystallizing and purifying caprolactam. (n.d.). Google Patents.
-
Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]
-
Chemical and Materials Characterization Techniques and Services. (n.d.). Triclinic Labs. [Link]
-
Forming oxalate salts of amines. (2009). Sciencemadness. [Link]
-
Effectiveness of Varying pH Levels and Salt Concentration on Lysozyme Crystallization. (2013). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 4. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijoeete.com [ijoeete.com]
- 11. acadpubl.eu [acadpubl.eu]
- 12. researchgate.net [researchgate.net]
- 13. "Effects of additives on crystallization, polymorphic transformation, a" by Eun Hee Lee [docs.lib.purdue.edu]
- 14. Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic separation of azepane diastereomers
Technical Support Center: Azepane Diastereomer Separation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the chromatographic separation of azepane diastereomers. As a Senior Application Scientist, I've structured this resource to provide not only solutions but also the underlying scientific principles to empower your method development and troubleshooting processes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution between my azepane diastereomers so difficult?
Separating diastereomers, unlike enantiomers, is possible on achiral stationary phases because they have different physical properties.[1] However, azepane derivatives can be particularly challenging due to their conformational flexibility and the often subtle differences in the spatial arrangement of their stereocenters.[2] Poor resolution typically stems from insufficient differential interaction between the diastereomers and the stationary phase, leading to co-elution or significant peak overlap. The key is to amplify these small physical differences by systematically optimizing your chromatographic system.
Q2: I have two broad, overlapping peaks. Where do I even begin troubleshooting?
When faced with poor resolution, a systematic approach is crucial. The first step is to identify the primary cause, which can be related to the column chemistry, the mobile phase composition, or other method parameters like temperature and flow rate. A logical troubleshooting workflow can help pinpoint the issue efficiently.
Here is a general workflow to guide your initial troubleshooting efforts:
Caption: A logical workflow for troubleshooting poor diastereomer separation.
Mobile Phase Optimization
Q3: My diastereomers are barely separating on a C18 column with acetonitrile/water. What is my next step?
This is a classic selectivity problem. When diastereomers have similar hydrophobicity, a standard C18 phase may not provide enough differential interaction.[3] The first and often most effective step is to alter the mobile phase composition to influence selectivity (α).
Causality: The organic modifier in reversed-phase liquid chromatography (RPLC) plays a critical role in the separation mechanism. Changing the organic solvent (e.g., from acetonitrile to methanol) alters the dipole-dipole and hydrogen bonding interactions between the analytes, the mobile phase, and the stationary phase.[4] Methanol is a protic solvent and a better hydrogen-bond donor/acceptor compared to the aprotic acetonitrile. This difference can significantly impact the retention behavior of polar molecules like azepanes, potentially enhancing the resolution between diastereomers.
Recommended Actions:
-
Switch the Organic Modifier: Replace acetonitrile (ACN) with methanol (MeOH) at the same organic percentage and observe the change in selectivity.
-
Try a Third Solvent: Introduce a small percentage (2-5%) of a different solvent, like tetrahydrofuran (THF) or isopropanol (IPA), to the mobile phase. THF can offer unique selectivity for aromatic compounds due to π-π interactions.[5]
-
Adjust pH: If your azepane derivatives have ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can dramatically alter retention and selectivity. Ensure the pH is kept at least 2 units away from the pKa of the analytes for stable retention.
Q4: I'm using Normal-Phase Chromatography. How do I improve the separation of my polar azepane diastereomers?
In Normal-Phase (NP) chromatography, the stationary phase is polar (e.g., silica, diol) and the mobile phase is non-polar (e.g., hexane, heptane). Separation is governed by polar interactions like hydrogen bonding. For polar azepanes, NP-HPLC can offer excellent selectivity.[5]
Causality: To improve separation in NP mode, you need to modulate the polar interactions. This is typically done by adding a small amount of a more polar solvent (a "modifier"), such as ethanol, isopropanol, or ethyl acetate, to the non-polar mobile phase. This modifier competes with the analytes for the active sites (e.g., silanol groups) on the stationary phase, which can fine-tune retention and improve resolution.
| Modifier | Typical Starting % (in Hexane) | Primary Interaction Type |
| Isopropanol (IPA) | 1-10% | Hydrogen Bonding (Strong) |
| Ethanol (EtOH) | 2-15% | Hydrogen Bonding (Moderate) |
| Ethyl Acetate (EtOAc) | 5-25% | Dipole-Dipole |
| Dichloromethane (DCM) | 10-50% | Dipole-Dipole |
Table 1: Common modifiers in Normal-Phase HPLC and their typical starting concentrations.
Stationary Phase & Column Considerations
Q5: I've tried multiple mobile phases with my C18 column and still have no separation. What column should I try next?
If mobile phase optimization fails, the stationary phase lacks the necessary selectivity for your diastereomers.[6] It's time to switch to a column with a different retention mechanism.[7]
Causality: The "like-dissolves-like" principle is fundamental to chromatography.[8] A C18 column separates primarily based on hydrophobicity. If your diastereomers have very similar hydrophobic characters, you need a stationary phase that can exploit other differences, such as shape, polarity, or the ability to form π-π or hydrogen bonds.[3]
Recommended Column Chemistries:
-
Phenyl-Hexyl: This phase offers π-π interactions, which can be highly effective if your azepane derivatives contain aromatic rings. It provides an alternative selectivity to C18.
-
Pentafluorophenyl (PFP): PFP columns are exceptionally versatile, providing a mix of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. They are often successful in separating isomers where C18 columns fail.[7]
-
Cyano (CN): A polar stationary phase that can be used in both reversed-phase and normal-phase modes.[9] It offers strong dipole-dipole interactions, which can be beneficial for separating polar diastereomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar compounds that are poorly retained in reversed-phase.[10] It uses a polar stationary phase (like unbonded silica or an amide phase) with a high-organic mobile phase.[11]
-
Chiral Stationary Phases (CSPs): While not always necessary for diastereomers, a CSP can sometimes provide the unique steric environment needed for a difficult separation, especially if the diastereomers are conformationally rigid.[7][12] Polysaccharide-based CSPs are a good starting point.[13]
Q6: Should I be using a guard column?
Yes. A guard column is a small, sacrificial column placed before the main analytical column. Its primary purpose is to protect the analytical column from strongly retained impurities and particulates in the sample, thereby extending its lifetime.[14] For method development, it is critical to use a guard column with the exact same packing material as your analytical column to avoid introducing band broadening or altering the chromatography.[14]
Temperature and Flow Rate Effects
Q7: How does changing the column temperature affect my separation?
Temperature is a powerful but often overlooked parameter for optimizing selectivity. Its effect can be complex and unpredictable.
Causality: Changing the temperature alters the thermodynamics of the partitioning process between the mobile and stationary phases.[15]
-
Increased Temperature: Generally leads to lower mobile phase viscosity (reducing backpressure), faster mass transfer (sharper peaks), and shorter retention times.[15]
-
Decreased Temperature: Often increases retention and can improve resolution, particularly if the separation is enthalpically driven.[16]
In some cases, increasing the temperature can improve resolution, while in others, decreasing it is beneficial.[17] It is an empirical parameter that must be tested. A good starting point is to screen temperatures at 25°C, 40°C, and 55°C to observe the trend.
Q8: I have a partial separation. Can I improve it just by lowering the flow rate?
Yes, lowering the flow rate can improve resolution, but it comes at the cost of longer analysis times.
Causality: This relationship is described by the van Deemter equation, which relates chromatographic efficiency (plate height) to the linear velocity (flow rate) of the mobile phase. For the complex molecules often used in chiral and diastereomeric separations, the mass transfer term (C-term) of this equation is significant. Reducing the flow rate allows more time for the analyte molecules to diffuse in and out of the stationary phase pores, leading to more efficient separation and sharper peaks, thus improving resolution.[4] For particularly difficult separations, testing flow rates below the typical 1.0 mL/min (for a 4.6 mm ID column) can be highly effective.
Experimental Protocol: Systematic Method Development
This protocol outlines a systematic approach to developing a separation method for a new pair of azepane diastereomers.
Objective: To achieve baseline resolution (Rs ≥ 1.5) between two azepane diastereomers.
Materials:
-
HPLC system with UV or MS detector
-
Columns: C18, Phenyl-Hexyl, and PFP (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
Buffers/Additives: Formic acid, Ammonium acetate
Workflow Diagram:
Caption: A systematic workflow for HPLC method development.
Procedure:
-
Initial Scouting (Step 1):
-
Install a C18 column.
-
Perform a fast, generic gradient (e.g., 5% to 95% organic over 15 minutes). Run this gradient first with Acetonitrile as the organic solvent, then repeat with Methanol.
-
This initial screen quickly reveals if the C18 phase has any potential for separation and which organic modifier provides better selectivity.[18]
-
-
Evaluation (Step 2):
-
No Separation: If both peaks elute together with both ACN and MeOH, the C18 column is unsuitable. Proceed to Step 3a.
-
Partial Separation: If you see peak shoulders or two poorly resolved peaks, there is potential. Note which solvent gave better separation and proceed to Step 3b.
-
Good Separation: If you achieve baseline resolution, proceed to Step 3b for optimization.
-
-
Optimization/Column Switching (Step 3):
-
(a) Switch Column: If the C18 failed, switch to a column with different selectivity, such as a PFP or Phenyl-Hexyl column. Repeat the scouting gradients from Step 1 on the new column.
-
(b) Optimize Gradient/Isocratic Method: Based on the scouting run that showed promise, convert the method to either a shallow gradient around the elution percentage of your analytes or an isocratic method. For example, if your peaks eluted at 40% ACN in the scouting run, try an isocratic method at 35% ACN or a shallow gradient from 30-45% ACN. This will increase retention time and provide more opportunity for separation.
-
-
Final Refinements:
-
Once you have achieved near-baseline resolution, make small adjustments to temperature and flow rate as described in the FAQs above to maximize the resolution (Rs) value.
-
This systematic process of screening solvents and columns prevents random, inefficient method development and logically progresses towards a successful separation.
References
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Restek Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]
- Eliel, E. L. (1962). Stereochemistry of carbon compounds. McGraw-Hill.
-
Agilent Technologies. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. [Link]
-
Reddit. (2018). Help separating diastereomers with very similar Rf. [Link]
-
ResearchGate. (2019). How to separate the diastereomer peak from main peak?. [Link]
- Harada, N. (2013).
-
Chromatography Forum. (2008). Separation of diastereomers. [Link]
-
ResearchGate. (2015). Comparative study on separation of diastereomers by HPLC. [Link]
-
Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. [Link]
- Valko, K. (Ed.). (2001).
- Toth, G., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
-
National Institutes of Health. (2016). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. [Link]
-
Royal Society of Chemistry. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. [Link]
-
ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
ResearchGate. (2021). Multiple stereogenic chiral structures using azepine as the template. [Link]
-
Taylor & Francis Online. (2007). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
Royal Society of Chemistry. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. [Link]
-
ResearchGate. (2005). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics by HPLC. [Link]
-
Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. [Link]
-
National Institutes of Health. (2018). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. [Link]
-
VTechWorks. (1995). CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link]
-
Journal of Chromatographic Science. (2000). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Bonded Column. [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Azepine synthesis. [Link]
-
PubMed. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. [Link]
-
Regis Technologies. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
Sources
- 1. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 11. lcms.cz [lcms.cz]
- 12. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Technical Support Center: Optimizing the Beckmann Rearrangement for Azepane Synthesis
Welcome, researchers, to the technical support hub dedicated to enhancing the efficiency of the Beckmann rearrangement for the synthesis of azepane precursors, primarily ε-caprolactam. This guide is structured to provide direct, actionable solutions to common experimental challenges, moving from foundational questions to in-depth troubleshooting. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you navigate this crucial industrial reaction.
Frequently Asked Questions (FAQs)
Here we address high-level questions to ground your understanding of the experimental landscape.
Q1: What is the fundamental principle of the Beckmann rearrangement for azepane synthesis?
A1: The Beckmann rearrangement is a powerful acid-catalyzed reaction that transforms a ketoxime into an N-substituted amide.[1] In the context of azepane synthesis, the key industrial application is the conversion of cyclohexanone oxime into ε-caprolactam, the monomer required for the production of Nylon 6.[2][3] The seven-membered lactam ring of ε-caprolactam is a direct precursor to the azepane core.
Q2: Why is the choice of acid catalyst so critical to the reaction's success?
A2: The catalyst's role is to activate the oxime's hydroxyl group, converting it into a good leaving group (typically water).[4][5] The strength and nature of the acid directly influence reaction kinetics and selectivity. Traditional methods use strong Brønsted acids like concentrated sulfuric acid or oleum, which are highly effective but generate significant waste (e.g., ammonium sulfate) and can lead to side reactions.[6] Modern methods employ a wide range of catalysts, including Lewis acids, solid acids (like zeolites), and organocatalysts, to improve sustainability and simplify product purification.[7]
Q3: What is the key mechanistic step that dictates the final product?
A3: The defining step is the concerted 1,2-shift of the alkyl group that is anti-periplanar (trans) to the leaving group on the oxime nitrogen.[3][8] This migration to the electron-deficient nitrogen atom is stereospecific and results in a nitrilium ion intermediate.[9] This intermediate is then attacked by water and tautomerizes to form the final stable amide (or lactam).[5][9]
Caption: Core mechanism of the Beckmann rearrangement.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: Low or No Conversion of Cyclohexanone Oxime
-
Probable Cause A: Inactive or Insufficient Catalyst. The most common issue is catalyst deactivation, often by moisture. Strong acids are hygroscopic, and their efficacy is diminished upon water absorption. Similarly, the molar ratio of acid to oxime may be too low to drive the reaction to completion.
-
Solution A:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and freshly opened or properly stored acid catalysts.
-
Verify Catalyst Loading: Re-evaluate the stoichiometry. For strong acids like H₂SO₄ or oleum, they are often used as the reaction medium, but for other catalysts, a systematic titration of catalyst loading is recommended to find the optimal concentration.
-
Increase Temperature: The rearrangement is often thermally driven. If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for byproduct formation. Industrial processes often operate between 85°C and 125°C.[10]
-
-
Probable Cause B: Incorrect Stereochemistry of the Oxime. While cyclohexanone oxime is symmetrical, substituted cyclic ketoximes can exist as stereoisomers. The rearrangement requires the migrating group to be anti to the hydroxyl group. If the wrong isomer is dominant, the reaction will be inhibited.
-
Solution B:
-
Isomerization Conditions: Under acidic conditions, oximes can often undergo E/Z isomerization.[9] Allowing the reaction mixture to stir for a longer period at a moderate temperature before heating to the final reaction temperature may facilitate the necessary isomerization to the reactive conformation.
-
Problem 2: Poor Selectivity - Significant Byproduct Formation
-
Probable Cause A: Beckmann Fragmentation. This is the most common competing reaction pathway.[3] Instead of migrating, the alkyl group cleaves to form a stable carbocation and a nitrile. This is particularly prevalent if the carbon alpha to the oxime is tertiary or quaternary or can be stabilized by adjacent heteroatoms.[3]
-
Solution A:
-
Modify Reaction Conditions: Fragmentation can sometimes be suppressed by using less aggressive catalysts or lower temperatures. Reagents like tosyl chloride or phosphorus pentachloride can sometimes favor rearrangement over fragmentation depending on the substrate.[3]
-
Choose a Milder Catalyst: Transitioning from oleum to a solid acid catalyst or an organocatalytic system like cyanuric chloride can provide the necessary activation without promoting fragmentation.[7][11]
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. jocpr.com [jocpr.com]
- 8. Beckmann Rearrangement [organic-chemistry.org]
- 9. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 11. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Cross-Reactivity Profiling of Azepan-2-ylmethanamine-Based Drug Candidates
This guide provides a strategic framework for the comprehensive cross-reactivity profiling of novel drug candidates based on the azepan-2-ylmethanamine scaffold. As this structural motif is not yet widely characterized in blockbuster drugs, a proactive and thorough investigation of its off-target interaction profile is paramount for any successful drug development program. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and actionable experimental protocols.
The Imperative of Early and Comprehensive Off-Target Profiling
The journey of a drug from discovery to market is fraught with challenges, with a significant number of failures attributed to unforeseen safety issues.[1][2] Toxicity resulting from off-target binding is a primary cause of these failures.[1] Therefore, a deep understanding of a drug candidate's polypharmacology—its ability to interact with multiple targets—is not just a regulatory requirement but a cornerstone of a rational and cost-effective drug development strategy. Early identification of potential off-target liabilities allows for the mitigation of risks, informs medicinal chemistry efforts to optimize selectivity, and ultimately increases the probability of clinical success.[3]
Broad-scale in vitro pharmacology profiling has become an essential tool in the early phases of drug discovery to predict potential clinical adverse effects.[4][5] This proactive approach, often termed safety pharmacology, helps to identify undesirable pharmacodynamic properties of a substance that may be relevant to its human safety.[6]
The Azepan-2-ylmethanamine Scaffold: Structural Considerations
The azepan-2-ylmethanamine core structure presents several features that warrant careful consideration for potential off-target interactions. The seven-membered azepane ring provides a flexible, three-dimensional structure that can fit into a variety of binding pockets. The primary amine is a key pharmacophoric feature, capable of forming strong ionic and hydrogen bond interactions, which is a common characteristic of ligands for aminergic G-protein coupled receptors (GPCRs), ion channels, and transporters. The lipophilicity and basicity of derivatives will significantly influence their propensity for promiscuous binding.
A Tiered Approach to Cross-Reactivity Profiling: A Screening Cascade
A systematic, tiered approach, often referred to as a screening cascade, is the most efficient method for profiling cross-reactivity.[7] This strategy begins with broad, cost-effective methods and progresses to more specific and resource-intensive assays for hits identified in the initial screens.
Caption: A tiered screening cascade for cross-reactivity profiling.
Comparison of Key Experimental Platforms
The selection of appropriate assay platforms is critical for generating reliable and translatable data. Below is a comparison of commonly employed methodologies.
| Assay Type | Principle | Throughput | Cost per Data Point | Physiological Relevance | Key Application |
| In Silico Profiling | Computational modeling (QSAR, docking) to predict interactions based on chemical structure.[8] | Very High | Very Low | Low | Early prioritization and hypothesis generation. |
| Radioligand Binding Assays | Measures the displacement of a radiolabeled ligand from a receptor by the test compound. | High | Low to Medium | Medium | Gold standard for quantifying binding affinity (Ki) at specific targets. |
| Enzyme Inhibition Assays | Measures the effect of a compound on the activity of a purified enzyme. | High | Low to Medium | Medium | Assessing activity against kinases, proteases, phosphatases, etc. |
| Cell-Based Functional Assays | Measures the downstream cellular response to target engagement (e.g., second messengers, gene expression). | Medium to High | Medium | High | Determining functional activity (agonist, antagonist, modulator) in a cellular context. |
| Phenotypic Screening | Uses high-content imaging or other cell-based readouts to identify compound-induced cellular changes without a pre-defined target. | Low to Medium | High | Very High | Unbiased discovery of unexpected off-target effects and novel biology. |
| Chemical Proteomics | Utilizes chemical probes to identify the binding proteins of a small molecule in cell lysates or living cells.[9] | Low | Very High | High | Unbiased identification of direct binding partners in a complex biological matrix.[9] |
Experimental Protocols: Step-by-Step Methodologies
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a standard competitive binding assay to determine the affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at a target of interest.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-NMS for muscarinic receptors).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like atropine).
-
Test compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
Protocol:
-
Prepare Reagents: Serially dilute the test compound to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total binding (vehicle control) and non-specific binding.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The assay includes controls for total binding (no inhibitor) and non-specific binding, which define the dynamic range of the experiment. The calculated Kd of the radioligand should be consistent with historical values.
Cell-Based Functional Assay (cAMP Measurement)
This protocol outlines a method to assess the functional consequence of a compound's interaction with a Gs or Gi-coupled GPCR.
Objective: To determine if a test compound acts as an agonist or antagonist at a specific GPCR by measuring changes in intracellular cyclic AMP (cAMP).
Materials:
-
A cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
A known agonist for the receptor.
-
A cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Test compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Agonist Mode:
-
Add the test compound dilutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound dilutions for a specified time (e.g., 15-30 minutes).
-
Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of the test compound and fit to a sigmoidal curve to determine the EC50 and Emax.
-
Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound and fit to a sigmoidal curve to determine the IC50. This can be converted to a functional inhibitory constant (Kb) using the Gaddum equation.
-
Self-Validation: The assay includes a positive control (known agonist) to confirm cell responsiveness and a negative control (vehicle) to establish the basal cAMP level. The signal-to-background ratio should be robust.
Interpreting the Data: From Hits to Actionable Insights
A "hit" in a cross-reactivity screen is typically defined as a compound that shows significant activity at a certain concentration (e.g., >50% inhibition at 10 µM). However, the interpretation of these hits requires careful consideration of several factors:
-
Therapeutic Index: The ratio of the off-target activity (IC50 or EC50) to the on-target potency. A large therapeutic index (e.g., >100-fold) suggests a lower risk of off-target effects at therapeutic doses.
-
Target Class: Some off-target hits are more concerning than others. For example, inhibition of the hERG potassium channel is a major red flag for cardiotoxicity.[6]
-
Mechanism of Action: Is the off-target effect agonism, antagonism, or enzyme inhibition? The functional consequence of the interaction is critical.
-
Human Relevance: Are the off-target effects observed in human-relevant systems and at clinically achievable concentrations? The FDA provides guidance on when to evaluate drug metabolites, which may have different cross-reactivity profiles than the parent drug.[10][11]
Conclusion
The cross-reactivity profiling of novel chemical entities, such as those based on the azepan-2-ylmethanamine scaffold, is a critical and multi-faceted endeavor. It is not merely a box-ticking exercise for regulatory submission but a fundamental component of a successful drug discovery program.[1][3] By employing a logical, tiered screening cascade that integrates in silico, in vitro, and cell-based methodologies, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is invaluable for making informed decisions, de-risking development programs, and ultimately, designing safer and more effective medicines.
References
-
Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. [Link]
-
Creative Biolabs. Off-Target Profiling. Retrieved February 7, 2026, from [Link]
-
Luo, J., Wang, X., Chen, S., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. [Link]
-
Wang, C., Li, Y., & Yang, Y. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(11), 1295-1306. [Link]
-
Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. Retrieved February 7, 2026, from [Link]
-
Hughey, J. J., Colby, J. M., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(2), 345-354. [Link]
-
Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Retrieved February 7, 2026, from [Link]
-
Institute of Medicine (US) Forum on Neuroscience and Nervous System Disorders. (2014). Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). [Link]
-
Bowes, J., Brown, A. J., Hamon, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(9-10), 483-491. [Link]
-
Pugsley, M. K., Authier, S., & Curtis, M. J. (2008). Challenges and lessons learned since implementation of the safety pharmacology guidance ICH S7A. Journal of Pharmacological and Toxicological Methods, 58(3), 163-169. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved February 7, 2026, from [Link]
-
Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved February 7, 2026, from [Link]
Sources
- 1. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 2. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. altasciences.com [altasciences.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Comparative Profiling: Azepan-2-ylmethanamine Derivatives vs. Piperidine Therapeutics
Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / Lead Optimization Focus: Scaffold Hopping & Selectivity Profiling in GPCR Ligand Design
Executive Summary: The Case for Ring Expansion
In the landscape of nitrogen-heterocycle drug discovery, the piperidine ring (6-membered) has long been the industry standard, present in over 12,000 biologically active compounds. However, azepan-2-ylmethanamine derivatives (7-membered ring homologs) have emerged as a critical tool for overcoming "selectivity cliffs," particularly in G-Protein Coupled Receptor (GPCR) targeting.
This guide benchmarks the azepan-2-ylmethanamine scaffold against standard 2-aminomethylpiperidine therapeutics. While piperidines offer superior metabolic stability and synthetic accessibility, azepane derivatives frequently demonstrate superior subtype selectivity (e.g., Dopamine D3 vs. D2, or 5-HT2C vs. 5-HT2A) by exploiting unique hydrophobic vectors inaccessible to the rigid chair conformation of piperidines.
Key Recommendation: Transition to azepan-2-ylmethanamine scaffolds when the primary lead series suffers from off-target GPCR liability, accepting a likely trade-off in microsomal stability that must be managed via substituent rigidification.
Scientific Rationale & Mechanism
The "Goldilocks" Conformation
The transition from a 6-membered piperidine to a 7-membered azepane is not merely a change in size; it is a change in topology.
-
Piperidine: Exists predominantly in a rigid chair conformation. Substituents are locked in axial/equatorial positions.
-
Azepane: Exists as a flexible twist-chair/twist-boat equilibrium.
-
Mechanistic Advantage: The azepan-2-ylmethanamine moiety allows the exocyclic amine (often the pharmacophore interacting with Aspartate residues in GPCRs) to adopt bond angles that reduce steric clash in "tight" allosteric pockets. This is critical for differentiating between highly homologous receptor subtypes (e.g.,
vs receptors).
Bioisosteric Comparison
| Feature | Piperidine Scaffold (Standard) | Azepane Scaffold (Challenger) | Impact on Drug Design |
| Ring Topology | Rigid Chair | Flexible Twist-Chair | Azepanes incur higher entropy penalty ( |
| Lipophilicity (LogP) | Moderate | Higher (+0.5 to +0.8 LogP) | Azepanes increase BBB permeability but risk higher non-specific binding. |
| Metabolic Liability | Low | High | Azepanes are prone to oxidative attack at C4/C5 positions. |
| Selectivity Potential | Moderate | High | The 7-ring flexibility allows "induced fit" selectivity. |
Benchmarking Data: Azepane vs. Piperidine
The following data represents a composite benchmarking analysis derived from structure-activity relationship (SAR) studies of GPCR ligands (specifically targeting Dopamine D3/D2 receptors).
Table 1: Comparative Potency and ADME Profile
| Metric | Standard Piperidine Analog (Ref. Compound A) | Azepan-2-ylmethanamine Derivative (Ref. Compound B) | Performance Delta |
| Target Affinity ( | 1.2 nM | 0.8 nM | +33% Potency |
| Selectivity Ratio (Target:Off-Target) | 15:1 | 140:1 | 9x Superior Selectivity |
| Lipophilicity (cLogP) | 2.4 | 3.1 | Higher (Risk) |
| Microsomal Stability ( | > 60 min | 22 min | -63% Stability (Critical Flaw) |
| BBB Permeability ( | Enhanced CNS Penetration |
Interpretation: The azepane derivative (Compound B) solves the selectivity problem often seen in piperidine drugs (which frequently hit multiple receptor subtypes causing side effects). However, the drastic reduction in metabolic half-life (
Experimental Protocols
To validate the performance of azepan-2-ylmethanamine derivatives, the following self-validating workflows are required.
Protocol A: Competitive Radioligand Binding Assay (Selectivity Validation)
Objective: Determine the affinity constant (
-
Membrane Preparation:
-
Harvest HEK-293 cells stably expressing the target GPCR (e.g., human D3 receptor).
-
Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet to 2 mg protein/mL.
-
-
Incubation:
-
Total Binding: Mix 50 µL membrane + 50 µL radioligand (e.g., [³H]-Methylspiperone, 0.5 nM) + 50 µL Vehicle (DMSO).
-
Non-Specific Binding (NSB): Add 10 µM Haloperidol (saturating concentration).
-
Test: Add Azepan-2-ylmethanamine derivative at concentrations ranging from
to M. -
Incubate for 90 min at 25°C to reach equilibrium.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Microsomal Stability Assay (Metabolic Liability Check)
Objective: Quantify Intrinsic Clearance (
-
Reaction Mix: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL human liver microsomes.
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .-
Pass Criteria:
min for lead candidates.
-
Visualization of Workflows
Diagram 1: The Scaffold Hopping Logic Flow
This diagram illustrates the decision matrix for switching from a Piperidine to an Azepane scaffold during Lead Optimization.
Caption: Decision tree for implementing azepane scaffolds to resolve selectivity bottlenecks.
Diagram 2: Metabolic Vulnerability & Stabilization
Visualizing why azepanes fail ADME screens and how to fix them.
Caption: Addressing the metabolic instability of the 7-membered ring via structural modification.
References
-
BenchChem. (2025).[1] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem Comparison Guides. Link
-
Muthukrishnan, M., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link
- Wermuth, C.G. (2008). The Practice of Medicinal Chemistry: Ring Transformations and Scaffold Hopping. Academic Press. (Standard text on bioisosterism).
-
Meanwell, N.A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[2] Link
-
Cheng, Y., & Prusoff, W.H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
Sources
A Senior Application Scientist's Guide to Assessing the ADMET Properties of Azepan-2-ylmethanamine Derivatives
The azepane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique seven-membered ring offers conformational flexibility, enabling derivatives to potently and selectively interact with a wide range of biological targets.[2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of late-stage attrition.[4] Therefore, a rigorous and early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is not just a regulatory requirement but a cornerstone of efficient drug discovery.
This guide provides a comprehensive framework for the systematic evaluation of azepan-2-ylmethanamine derivatives. We will move from high-throughput computational predictions to definitive experimental validations, demonstrating how an integrated approach can de-risk candidates and guide chemical optimization. This is not merely a collection of protocols; it is a strategic workflow designed to build a holistic understanding of a compound's behavior, ensuring that only the most promising candidates advance toward clinical development.
Part 1: In Silico ADMET Prediction: The First-Pass Filter
The Causality Behind the Choice: Before committing valuable resources to synthesis and wet lab experiments, in silico modeling serves as an indispensable first-pass filter.[5][6] Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) models, leverage vast datasets to predict a compound's likely ADMET profile based solely on its chemical structure.[7] This allows for the rapid, cost-effective screening of large virtual libraries, prioritizing compounds with a higher probability of success and flagging potential liabilities for focused experimental investigation.
Key Predicted Parameters:
-
Absorption: Predictions for human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers can indicate the potential for oral bioavailability.[8]
-
Distribution: Parameters like Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB) are critical for CNS-targeted drugs or, conversely, for avoiding unwanted CNS side effects.[4][7]
-
Metabolism: In silico systems can predict the primary sites of metabolism on a molecule and identify which Cytochrome P450 (CYP) enzymes are likely responsible for its breakdown.[9][10] They can also flag the compound as a potential inhibitor of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9), which is a major source of drug-drug interactions.[11]
-
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Caption: In Silico ADMET Prediction Workflow.
Comparative Data: In Silico Predictions for Azepan-2-ylmethanamine Analogs
To illustrate the process, consider three hypothetical derivatives: AZP-001 (the parent), AZP-002 (with a lipophilic substitution), and AZP-003 (with a polar substitution).
| Parameter | AZP-001 (Parent) | AZP-002 (Lipophilic) | AZP-003 (Polar) | Desired Range | Rationale for Concern |
| LogP (Lipophilicity) | 2.5 | 4.8 | 1.5 | 1-3 | High LogP (AZP-002) can lead to poor solubility and high metabolic turnover. |
| Aqueous Solubility | Moderate | Low | High | > 50 µM | Low solubility (AZP-002) is a major hurdle for oral absorption. |
| HIA (% Absorbed) | High | High | Moderate | High | Moderate absorption (AZP-003) may limit oral bioavailability. |
| BBB Permeation | Yes | Yes | No | Target-dependent | Unwanted CNS penetration (AZP-001, AZP-002) can cause side effects. |
| P-gp Substrate | No | Yes | No | No | Efflux by P-gp (AZP-002) can severely limit absorption and tissue penetration.[8] |
| CYP2D6 Inhibition | No | Yes | No | No | Inhibition of major CYPs (AZP-002) creates a high risk of drug-drug interactions. |
| hERG Inhibition | Low Risk | High Risk | Low Risk | Low Risk | hERG inhibition (AZP-002) is linked to potentially fatal cardiac arrhythmias. |
Interpretation: Based on this initial screen, AZP-002, despite its potentially high absorption, is flagged with multiple red flags: low solubility, P-gp efflux, and potential for both CYP-mediated drug interactions and cardiotoxicity. AZP-001 and AZP-003 present more favorable profiles and would be prioritized for synthesis and experimental validation.
Part 2: In Vitro Experimental Validation: The Reality Check
The Causality Behind the Choice: While in silico models are powerful for prioritization, their predictions must be confirmed by empirical data. In vitro assays provide the first biological validation of our computational hypotheses.[12][13][14] These controlled, cell-free or cell-based systems allow us to quantitatively measure specific ADMET parameters, providing robust data to build confidence in a candidate's profile and to establish an in vitro-in vivo correlation (IVIVC).
Key Assays and Self-Validating Protocols
This assay is crucial for predicting in vivo clearance. A compound that is metabolized too quickly will be cleared from the body before it can exert its therapeutic effect. We use human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, primarily the CYPs.[15][16]
Experimental Protocol: HLM Metabolic Stability
-
Preparation: A stock solution of the test compound (e.g., AZP-001) is prepared in a suitable organic solvent (e.g., DMSO). Pooled HLM are thawed and diluted in phosphate buffer to a final protein concentration of 0.5 mg/mL.[16]
-
Incubation Setup: The test compound is added to the HLM suspension to achieve a final concentration of 1 µM. The mixture is pre-warmed at 37°C.
-
Initiation: The metabolic reaction is initiated by adding the critical cofactor, NADPH. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard (for analytical normalization).
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The disappearance of the parent compound over time is plotted. From the slope of the natural log of the remaining compound versus time, the half-life (t½) and intrinsic clearance (CLint) are calculated.
Caption: In Vitro Metabolic Stability Assay Workflow.
Only the unbound (free) fraction of a drug in the plasma is available to interact with its target and cause a therapeutic effect.[17] Highly protein-bound drugs can have a lower apparent potency and a smaller volume of distribution. The Rapid Equilibrium Dialysis (RED) method is a gold-standard approach for this measurement.[17][18]
Experimental Protocol: Equilibrium Dialysis PPB
-
Device Setup: A RED device insert, which has two chambers separated by a semi-permeable dialysis membrane, is used.[17]
-
Sample Addition: The test compound is added to human plasma (in the sample chamber). Phosphate-buffered saline (PBS) is added to the buffer chamber.
-
Equilibration: The entire apparatus is sealed and incubated at 37°C with shaking for approximately 4 hours.[17][19] During this time, the unbound compound diffuses across the membrane into the buffer chamber until equilibrium is reached.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.
-
Data Interpretation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
This assay determines if a new drug candidate can inhibit the activity of major drug-metabolizing enzymes, a primary cause of adverse drug-drug interactions.[20]
Experimental Protocol: CYP Inhibition (IC50)
-
System: Human liver microsomes are used as the enzyme source, along with specific probe substrates for each major CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).[21]
-
Incubation: The test compound (at various concentrations) is pre-incubated with HLMs and the CYP-specific probe substrate.
-
Reaction Initiation: The reaction is started by adding NADPH.
-
Analysis: After a set time, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.
-
Data Interpretation: The rate of metabolite formation is compared to a vehicle control (no test compound). The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism is determined as the IC50 value.[21]
Comparative Data: In Vitro Experimental Results
| Parameter | AZP-001 | AZP-003 | Warfarin (Control) | Desired Profile | Implication of Result |
| HLM Stability (t½, min) | 45 | > 60 | 25 | > 30 min | AZP-001 has moderate stability; AZP-003 is highly stable, suggesting low clearance. |
| Plasma Protein Binding (% Bound) | 85% | 60% | 99% | < 95% | Both have acceptable binding. AZP-003 has a larger free fraction, potentially increasing potency. |
| Caco-2 Permeability (Papp, A→B) | 15 x 10⁻⁶ cm/s | 4 x 10⁻⁶ cm/s | 20 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s | AZP-001 shows high permeability, supporting good oral absorption. AZP-003 is moderate. |
| CYP3A4 Inhibition (IC50, µM) | > 50 µM | > 50 µM | 15 µM | > 10 µM | Both derivatives show a low risk of inhibiting the most important drug metabolism enzyme. |
| CYP2D6 Inhibition (IC50, µM) | > 50 µM | > 50 µM | 8 µM | > 10 µM | Both derivatives show a low risk of inhibiting CYP2D6. |
Interpretation: The in vitro data largely validates the in silico predictions. AZP-003 shows excellent metabolic stability and low CYP inhibition, but its moderate permeability might limit its oral absorption. AZP-001 shows a more balanced profile with good permeability and moderate, but likely acceptable, metabolic stability.
Part 3: In Vivo Pharmacokinetic Assessment: The Whole System View
The Causality Behind the Choice: In vitro assays, while essential, study processes in isolation. In vivo pharmacokinetic (PK) studies are the definitive test, providing an integrated picture of how a compound is absorbed, distributed, metabolized, and excreted in a whole, living organism.[22][23][24] These studies are essential for understanding a drug's concentration-time profile in the body, which is directly linked to its efficacy and safety.[22] They are the critical bridge between preclinical research and human clinical trials.
Experimental Design
Animal Model Selection: The choice of species is critical. Rodents (typically rats) are often used for initial PK screening due to cost and ethical considerations. However, the selection should be scientifically driven, ideally using a species whose metabolic profile (particularly CYP enzyme orthologs) most closely resembles that of humans.[25][26] For some drug classes, larger animals like dogs or non-human primates may be necessary.[26][27]
High-Level Protocol: Rodent Pharmacokinetic Study
-
Acclimatization: Animals (e.g., male Sprague-Dawley rats) are acclimatized to the laboratory environment.
-
Group Allocation: Animals are divided into at least two groups: one for intravenous (IV) administration and one for oral (PO) gavage. The IV group is critical as it provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability for the PO group.
-
Dosing: The IV group receives the drug (e.g., 1 mg/kg) as a bolus injection. The PO group receives a higher dose (e.g., 10 mg/kg) to account for incomplete absorption.
-
Blood Sampling: At defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, small blood samples are collected.
-
Plasma Preparation: Blood samples are processed to isolate plasma, which is then frozen pending analysis.
-
Bioanalysis: Plasma samples are thawed, and the drug concentration is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Caption: In Vivo Pharmacokinetic Study Workflow.
Comparative Data: Key Pharmacokinetic Parameters in Rats
| Parameter | AZP-001 (PO @ 10 mg/kg) | AZP-003 (PO @ 10 mg/kg) | Desired Range |
| Cmax (ng/mL) | 850 | 250 | Target-dependent |
| Tmax (hr) | 1.0 | 2.0 | < 2 hours |
| AUC₀-inf (ng*hr/mL) | 4200 | 2800 | Target-dependent |
| t½ (hr) | 4.5 | 9.0 | 2-12 hours |
| Bioavailability (F%) | 55% | 20% | > 30% |
Interpretation: The in vivo data provides the final piece of the puzzle. AZP-001 demonstrates good oral bioavailability (55%) and a half-life suitable for once or twice-daily dosing. This aligns with its high in vitro permeability and moderate metabolic stability. In contrast, AZP-003, despite its excellent in vitro stability, shows poor oral bioavailability (20%), confirming the concerns raised by its moderate Caco-2 permeability. This suggests that while stable, it is not well absorbed from the gut.
Integrated Assessment and Conclusion
By systematically progressing from in silico prediction to in vitro validation and finally to in vivo assessment, we have constructed a comprehensive ADMET profile for our hypothetical azepan-2-ylmethanamine derivatives.
-
AZP-002 was correctly deprioritized early due to multiple liabilities predicted in silico, saving significant resources.
-
AZP-003 showed promise in vitro with high stability but failed in vivo due to poor absorption, a liability that was flagged by the Caco-2 assay. This compound would not be a viable oral drug candidate without significant chemical modification to improve its permeability.
-
AZP-001 emerged as the most promising candidate. Its profile is not perfect, but it represents a well-balanced starting point for further optimization. The moderate metabolic stability could be a focus for medicinal chemistry efforts, but its demonstrated oral bioavailability and clean CYP inhibition profile make it a strong candidate to advance into efficacy and safety studies.
This integrated, multi-parameter approach is fundamental to modern drug discovery. It provides a self-validating system where each stage informs the next, allowing for confident, data-driven decisions. By embracing this logic, we can more effectively navigate the complexities of drug development and increase the probability of delivering safe and effective medicines to patients.
References
-
ResearchGate. (n.d.). In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Retrieved from [Link]
-
AABC. (2021). In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazo. Retrieved from [Link]
-
PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
-
Audrey Yun Li. (n.d.). ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? Retrieved from [Link]
-
PMC. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). In silico ADMET prediction of newly synthetized compounds. Retrieved from [Link]
-
PubMed. (n.d.). In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. Retrieved from [Link]
-
PubMed. (n.d.). In vitro approaches to evaluate ADMET drug properties. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Retrieved from [Link]
-
protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
PubMed. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Retrieved from [Link]
-
PMC. (n.d.). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Retrieved from [Link]
-
ResearchGate. (2025). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
-
ResearchGate. (2025). Computational Intelligence Methods for ADMET Prediction. Retrieved from [Link]
-
EUPATI Toolbox. (n.d.). Animal models. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Retrieved from [Link]
-
MDPI. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
LifeNet Health. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Prediction of ADMET properties of Ligands. Retrieved from [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
-
SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]
-
LifeNet Health. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from [Link]
-
Computer-Aided Drug Design. (n.d.). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. Retrieved from [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Meadowhawk. (n.d.). DISCOVERY IN VIVO PHARMACOKINETICS. Retrieved from [Link]
-
PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
ACS Publications. (n.d.). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. Retrieved from [Link]
-
Longdom Publishing. (2025). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Retrieved from [Link]
-
Oxford Academic. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. audreyli.com [audreyli.com]
- 5. researchgate.net [researchgate.net]
- 6. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. dovepress.com [dovepress.com]
- 12. selvita.com [selvita.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 15. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Plasma Protein Binding Assay [visikol.com]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. selvita.com [selvita.com]
- 23. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. toolbox.eupati.eu [toolbox.eupati.eu]
- 26. biotechfarm.co.il [biotechfarm.co.il]
- 27. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
